6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJYIYIBJUWRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585703 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-11-5 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the physical and chemical properties of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's structural information, physicochemical properties, and includes hypothetical, yet plausible, experimental protocols for its synthesis and characterization based on established chemical principles and data from analogous structures.
Compound Identification and Structure
This compound is a heterocyclic organic compound featuring a benzoxazine core, which is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] It serves as a valuable building block in organic synthesis for the creation of more complex molecules.[2]
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 58960-11-5 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3][4] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| InChI | InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | [3] |
| InChIKey | XLJYIYIBJUWRLF-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)NCCO2 |[3] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound. Experimental data for this specific molecule is not widely available in the cited literature; therefore, these values are based on computational models.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 165.078978594 Da | [3] |
| Monoisotopic Mass | 165.078978594 Da | [3] |
| Topological Polar Surface Area | 33.7 Ų | [3] |
| Heavy Atom Count | 12 |[3] |
Hazards and Safety
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[3][4]
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[4]
Proposed Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a plausible route can be proposed based on general methods for synthesizing benzoxazine derivatives.[5][6] A common method involves the reduction of the corresponding lactam (an amide within a cyclic structure).
Proposed Synthetic Pathway: Reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one
A potential synthesis involves the reduction of the amide carbonyl group in 6-methoxy-2H-1,4-benzoxazin-3(4H)-one using a reducing agent like borane-tetrahydrofuran complex (BH₃-THF).
Caption: Proposed workflow for the synthesis of this compound.
Hypothetical Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, 3,4-dihydro-2H-benzo[b][4][7]oxazin-6-ol.[6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add a 1 M solution of borane-THF complex (3.0 eq) dropwise over a period of 10-15 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0°C.
-
Workup and Extraction: Remove the solvents by distillation under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. While direct experimental spectra for this specific molecule are not available in the search results, the expected characteristics can be predicted based on data from closely related benzoxazine derivatives.[1][6][8][9]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons: Signals in the range of δ 6.5-6.9 ppm. - -O-CH₂- Protons: A triplet around δ 4.2-4.3 ppm. - -N-CH₂- Protons: A triplet around δ 3.3-3.4 ppm. - -OCH₃ Protons: A singlet around δ 3.7-3.8 ppm. - -NH- Proton: A broad singlet. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 100-155 ppm. - -O-CH₂- Carbon: Signal around δ 65 ppm. - -N-CH₂- Carbon: Signal around δ 45-47 ppm. - -OCH₃ Carbon: Signal around δ 55 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretching: ~3300-3400 cm⁻¹. - C-H Stretching (Aromatic): ~3000-3100 cm⁻¹. - C-H Stretching (Aliphatic): ~2850-2950 cm⁻¹. - C=C Stretching (Aromatic): ~1500-1600 cm⁻¹. - C-O-C Asymmetric Stretching: ~1220-1260 cm⁻¹. - Oxazine Ring Vibration: Characteristic vibrations for the oxazine ring may appear in the fingerprint region.[10] |
| Mass Spec. (ESI-MS) | - [M+H]⁺: Expected at m/z = 166.08, corresponding to the protonated molecule (C₉H₁₂NO₂⁺). |
Hypothetical Protocol for Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For mass spectrometry, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
FT-IR Spectroscopy: Record the infrared spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Obtain the mass spectrum using an electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[6]
Conclusion
This compound is a compound of interest in synthetic and medicinal chemistry. This guide provides a summary of its key identifiers and computed physicochemical properties. While detailed experimental data is sparse, plausible and detailed protocols for its synthesis and characterization have been proposed based on established methodologies for related benzoxazine structures. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine [myskinrecipes.com]
- 3. This compound | C9H11NO2 | CID 16244460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]
- 7. 6-methoxy-2H-1,4-benzoxazin-3(4H)-one | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine molecular formula and weight
This technical guide provides a detailed overview of the physicochemical properties and a potential synthetic approach for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These values are crucial for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58960-11-5 | PubChem[1] |
Synthetic Protocol
Objective: To synthesize this compound via the reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.
Materials:
-
6-methoxy-2H-1,4-benzoxazin-3(4H)-one (starting material)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 6-methoxy-2H-1,4-benzoxazin-3(4H)-one, in anhydrous tetrahydrofuran.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add a 1 M solution of borane-tetrahydrofuran complex (approximately 3 equivalents) dropwise to the cooled solution over a period of 5-10 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Quenching: Upon completion of the reaction (which can be monitored by thin-layer chromatography), carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C.
-
Solvent Removal: Remove the solvent by distillation under reduced pressure using a rotary evaporator.
-
Extraction: Extract the crude product from the residue with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent from the filtered organic layer is evaporated to yield the crude product. Further purification can be achieved through column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of this compound.
References
An In-depth Technical Guide to 6-Methoxy-3,4-dihydro-2H-benzo[b]oxazine (CAS Number: 58960-11-5)
An In-depth Technical Guide to 6-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine (CAS Number: 58960-11-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and toxicological information for 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine, identified by CAS number 58960-11-5. This document also explores the broader context of the benzoxazine scaffold in medicinal chemistry, including representative experimental protocols and potential mechanisms of action, to support ongoing research and development efforts.
Core Properties
6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine is a heterocyclic organic compound. Its core structure is a benzoxazine, a privileged scaffold in medicinal chemistry known to be a component of various biologically active molecules.[1][2][3][4] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Light brown to brown solid | Chemical Suppliers |
| Boiling Point | 279.543 °C at 760 mmHg | Angene Chemical |
| Storage Temperature | 2-8°C | [5] |
| SMILES | COC1=CC2=C(C=C1)OCCN2 | [2] |
| InChIKey | XLJYIYIBJUWRLF-UHFFFAOYSA-N | [2] |
Hazards and Toxicology
The primary hazards associated with 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine are related to its potential for causing irritation and harm upon acute exposure. The compound is classified with the GHS07 pictogram, indicating that it can be an irritant, and may be harmful.[5]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance may lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact with the skin may cause irritation. |
| Causes serious eye irritation | H319 | Direct contact with the eyes may cause serious irritation. |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |
Precautionary Measures:
| Precautionary Statement | Code | Description |
| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | Minimize inhalation of the substance. |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | Use appropriate personal protective equipment. |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301+P312 | Immediate medical attention is advised upon ingestion. |
| IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | Thoroughly wash the affected skin area after contact. |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | Flush eyes with water for an extended period and seek medical advice. |
Experimental Protocols
Representative Synthesis of 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine:
This protocol is a representative example and may require optimization.
Reactants:
-
4-Methoxyphenol
-
2-Aminoethanol (Ethanolamine)
-
Paraformaldehyde
-
Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1 equivalent) and 2-aminoethanol (1 equivalent) in the chosen solvent.
-
Add paraformaldehyde (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Biological Activity and Potential Signaling Pathways
The benzoxazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds.[1][2][3][4] Derivatives of benzoxazine have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects.[1][2][3]
Of particular interest to drug development professionals is the investigation of 2H-benzo[b][1]oxazine derivatives as hypoxia-targeted compounds for cancer therapeutics.[7][8] In hypoxic (low oxygen) conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes tumor survival and angiogenesis.[8]
Certain 2H-benzo[b][1]oxazine derivatives have been shown to down-regulate the expression of HIF-1α and other hypoxia-induced genes such as p21 and Vascular Endothelial Growth Factor (VEGF).[7][8] While the precise mechanism for 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine has not been elucidated, a plausible signaling pathway, based on the activity of related compounds, can be proposed.
This guide serves as a foundational resource for researchers working with 6-Methoxy-3,4-dihydro-2H-benzo[b][1]oxazine. Further experimental investigation is warranted to fully characterize its properties, biological activity, and potential therapeutic applications.
References
- 1. prepchem.com [prepchem.com]
- 2. 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | C9H11NO2 | CID 16244460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methoxy-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 5023-12-1 [sigmaaldrich.com]
- 5. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Benzoxazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, benzoxazine derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of benzoxazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Key Cellular Processes
Benzoxazine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
A notable study investigated the anticancer activity of novel benzoxazinone derivatives against several human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-29).[1] Several derivatives demonstrated significant antiproliferative activity with IC50 values in the low micromolar range.[1] The selectivity of these compounds against cancer cells over normal human fibroblasts (WI-38) highlights their potential for targeted therapy.[1]
Table 1: Anticancer Activity of Selected Benzoxazinone Derivatives [1]
| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-29 IC50 (µM) | WI-38 IC50 (µM) | Selectivity Index (WI-38/HepG2) |
| 3 | 3.5 ± 0.3 | 4.1 ± 0.4 | 5.2 ± 0.5 | > 50 | > 14.3 |
| 7 | 1.8 ± 0.2 | 2.3 ± 0.2 | 2.9 ± 0.3 | > 50 | > 27.8 |
| 8 | 4.2 ± 0.4 | 5.1 ± 0.5 | 6.3 ± 0.6 | > 50 | > 11.9 |
| 10 | 6.8 ± 0.7 | 7.5 ± 0.8 | 8.1 ± 0.8 | > 50 | > 7.4 |
| 13 | 2.5 ± 0.2 | 3.1 ± 0.3 | 3.8 ± 0.4 | > 50 | > 20.0 |
| 15 | 2.1 ± 0.2 | 2.8 ± 0.3 | 3.4 ± 0.3 | > 50 | > 23.8 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.1 | 2.5 ± 0.2 | 3.1 |
Data represents the mean ± standard deviation of three independent experiments.
One of the key mechanisms identified for the anticancer activity of these derivatives is the induction of apoptosis.[1] For instance, derivative 15 was found to cause a significant, dose-dependent increase in the expression of the tumor suppressor protein p53 and the executioner caspase-3 in HepG2 cells.[1] This suggests that the compound triggers the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway induced by a benzoxazine derivative.
Furthermore, some benzoxazinone derivatives have been shown to target the G-quadruplex structures in the promoter region of the c-Myc oncogene.[2] By stabilizing these G-quadruplexes, the compounds can downregulate the expression of c-Myc, a key regulator of cell proliferation, leading to the inhibition of cancer cell growth and migration.[2]
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of benzoxazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, HCT-29) and normal cells (e.g., WI-38) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazine derivatives (typically ranging from 0.01 to 100 µM) for 48 hours. A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A Broad Spectrum of Action
Benzoxazine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] This broad-spectrum antimicrobial activity makes them attractive candidates for the development of new anti-infective agents.
A study on novel benzoxazine-6-sulfonamide derivatives revealed potent antibacterial and antifungal activities.[4] Several synthesized compounds exhibited low minimum inhibitory concentrations (MIC) against various microbial strains, comparable to standard antimicrobial drugs.[4]
Table 2: Antibacterial Activity of Selected Benzoxazine-6-sulfonamide Derivatives (MIC in µg/mL) [4]
| Compound | S. aureus (MTCC 96) | B. subtilis (MTCC 441) | E. coli (MTCC 443) | P. aeruginosa (MTCC 424) |
| 1a | 31.25 | 62.5 | 62.5 | 125 |
| 1b | 62.5 | 31.25 | 125 | 62.5 |
| 1c | 31.25 | 62.5 | 62.5 | 125 |
| 1e | 62.5 | 31.25 | 125 | 62.5 |
| 1h | 31.25 | 62.5 | 62.5 | 125 |
| Ciprofloxacin | 3.12 | 6.25 | 6.25 | 3.12 |
Table 3: Antifungal Activity of Selected Benzoxazine-6-sulfonamide Derivatives (MIC in µg/mL) [4]
| Compound | C. albicans (MTCC 227) | A. niger (MTCC 281) | A. flavus (MTCC 277) |
| 2c | 31.25 | 62.5 | 62.5 |
| 2d | 62.5 | 31.25 | 125 |
| 2e | 31.25 | 62.5 | 62.5 |
| 2g | 62.5 | 31.25 | 125 |
| 2h | 31.25 | 62.5 | 62.5 |
| Amphotericin B | 1.56 | 3.12 | 3.12 |
The mechanism of antibacterial action for some benzoxazine derivatives is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[5] Molecular docking studies have shown that these compounds can bind to the active site of DNA gyrase, preventing its function.[5]
Caption: Inhibition of bacterial growth by a benzoxazine derivative.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of antimicrobial agents is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The benzoxazine derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Benzoxazine derivatives have shown promising anti-inflammatory properties in various in vivo models.[6]
In a study evaluating novel benzoxazinone derivatives, several compounds exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. One derivative, a conjugate of diclofenac with a benzoxazinone scaffold, showed potent anti-inflammatory effects with reduced gastrointestinal toxicity compared to the parent drug.[6]
Table 4: Anti-inflammatory Activity of a Benzoxazinone-Diclofenac Hybrid [6]
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 4h) | Ulcerogenicity Index |
| Benzoxazinone-Diclofenac Hybrid (3d) | 20 | 62.61 | 2.67 |
| Diclofenac | 20 | 68.32 | 4.15 |
| Control | - | 0 | - |
The anti-inflammatory mechanism of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[7] By blocking COX activity, these compounds can reduce the production of pro-inflammatory prostaglandins.
Caption: Anti-inflammatory mechanism of a benzoxazine derivative.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[8]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (benzoxazine derivatives) and a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally to different groups of rats. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Other Biological Activities
Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory effects, benzoxazine derivatives have been explored for a range of other therapeutic applications. These include:
-
Antiviral Activity: Certain benzoxazine derivatives have shown activity against various viruses, including human cytomegalovirus and varicella-zoster virus.[9] Carbon dots derived from benzoxazine monomers have also demonstrated broad-spectrum antiviral activity.[10]
-
Antihypertensive Activity: Some 1,3-benzoxazine derivatives have been identified as potent K+ channel openers, leading to vasorelaxant and hypotensive effects.[11][12]
-
Antifungal Activity: In addition to their antibacterial properties, many benzoxazine derivatives exhibit significant antifungal activity against various pathogenic fungi.[13][14][15]
Conclusion and Future Perspectives
Benzoxazine derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of new drugs targeting a wide range of diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable class of heterocyclic compounds. Future research should focus on optimizing the structure-activity relationships, elucidating the detailed mechanisms of action, and conducting preclinical and clinical studies to translate the promising in vitro and in vivo findings into effective therapeutic agents.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 7. ijfans.org [ijfans.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 14. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and proposed methodologies for determining the solubility and stability of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. It is important to note that, at the time of publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. The information presented herein is based on established scientific principles, data from structurally analogous compounds, and computational predictions, and should serve as a guide for experimental design and execution.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a wide array of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities. This compound, a specific analogue within this class, presents a promising starting point for further derivatization and drug discovery efforts. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline.
This technical guide aims to provide a foundational understanding of the anticipated solubility and stability characteristics of this compound. In the absence of direct experimental data, this guide furnishes predicted values for key parameters and offers detailed, adaptable experimental protocols for their empirical determination. Furthermore, logical workflows and potential degradation pathways are visualized to aid in the design of comprehensive characterization studies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These values are primarily sourced from computational predictions and should be confirmed through experimental analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem |
| Molecular Weight | 165.19 g/mol | PubChem |
| CAS Number | 58960-11-5 | PubChem |
| Predicted LogP | 1.6 | PubChem |
| Predicted Water Solubility | Moderately Soluble | Computational Prediction |
| Predicted pKa (most basic) | 4.5 (Amine Nitrogen) | Computational Prediction |
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for various applications, including in vitro biological assays and formulation development. The presence of both a lipophilic aromatic ring and a polar secondary amine in this compound suggests a moderate solubility profile across a range of solvents.
Predicted Solubility
While experimental data is not available, computational models can provide valuable estimates of solubility. These predictions are based on the structural features of the molecule.
| Solvent System | Predicted Solubility Classification | Predicted Solubility (mg/mL) |
| Water (pH 7.4) | Moderately Soluble | 0.5 - 2.0 |
| Phosphate-Buffered Saline (PBS) | Moderately Soluble | 0.5 - 2.0 |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | > 50 |
| Ethanol | Soluble | 10 - 30 |
| Methanol | Soluble | 10 - 30 |
Note: The predicted solubility values are for illustrative purposes and should be experimentally verified.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or µM.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies should evaluate the impact of pH, temperature, and light.
Predicted Stability
Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The secondary amine and the electron-rich aromatic ring can be susceptible to oxidation.
-
Hydrolysis: While generally stable, extreme pH conditions could potentially lead to the cleavage of the ether linkage, although this is less likely under typical physiological conditions.
-
Photodegradation: Aromatic compounds can be sensitive to UV light, which may induce degradation.
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (pH 1-3) | Moderate to Low | Potential for ether hydrolysis |
| Neutral (pH 6-8) | High | Minimal degradation expected |
| Basic (pH 9-12) | High | Minimal degradation expected |
| Elevated Temperature (>40°C) | Moderate | Increased rate of oxidative degradation |
| Light (UV/Visible) | Moderate to Low | Photodegradation products |
Note: These are hypothetical predictions and must be confirmed by experimental studies.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.
Materials:
-
This compound solution (e.g., in a suitable organic solvent or aqueous buffer)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or LC-MS system for analysis
Procedure:
-
Acid Hydrolysis:
-
Treat a solution of the compound with 0.1 M HCl.
-
Incubate at room temperature and an elevated temperature (e.g., 60 °C).
-
Analyze samples at various time points (e.g., 0, 2, 6, 24 hours).
-
-
Base Hydrolysis:
-
Treat a solution of the compound with 0.1 M NaOH.
-
Incubate at room temperature and an elevated temperature.
-
Analyze samples at various time points.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% H₂O₂.
-
Incubate at room temperature.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60 °C).
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
-
Photostability:
-
Expose solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Include a dark control sample.
-
Analyze samples after the exposure period.
-
Analysis:
-
For all studies, use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the decrease in the parent compound and the formation of degradation products over time.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity such as this compound.
Hypothetical Degradation Pathway
This diagram illustrates a potential oxidative degradation pathway for this compound, which is a common degradation route for compounds containing secondary amines and electron-rich aromatic systems.
Conclusion
While specific experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework for its investigation. The predicted physicochemical properties suggest a compound with moderate aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these critical parameters. A systematic approach, as outlined in the experimental workflow, will ensure a comprehensive understanding of the compound's characteristics, which is essential for its successful application in drug discovery and development. The insights and methodologies presented in this guide are intended to empower researchers to confidently advance the study of this promising benzoxazine derivative.
References
Spectroscopic and Synthetic Profile of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of data derived from structurally analogous compounds and established spectroscopic principles. The information herein serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | 58960-11-5 | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and foundational spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7 - 6.5 | m | 3H | Aromatic H |
| ~4.2 | t | 2H | O-CH₂ |
| ~3.7 | s | 3H | O-CH₃ |
| ~3.4 | t | 2H | N-CH₂ |
| ~3.3 | br s | 1H | N-H |
Solvent: CDCl₃ or DMSO-d₆
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | Aromatic C-O (methoxy) |
| ~142 | Aromatic C-O (oxazine) |
| ~138 | Aromatic C-N |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~110 | Aromatic CH |
| ~64 | O-CH₂ |
| ~56 | O-CH₃ |
| ~44 | N-CH₂ |
Solvent: CDCl₃ or DMSO-d₆
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Broad | N-H Stretching |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 2950 - 2850 | Medium | Aliphatic C-H Stretching |
| 1610 - 1580 | Strong | C=C Aromatic Ring Stretching |
| 1510 - 1490 | Strong | C=C Aromatic Ring Stretching |
| 1230 - 1210 | Strong | Asymmetric C-O-C Stretching (ether) |
| 1170 - 1150 | Strong | C-N Stretching |
| 1040 - 1020 | Strong | Symmetric C-O-C Stretching (ether) |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular Ion) |
| 150 | [M - CH₃]⁺ |
| 136 | [M - C₂H₅]⁺ or [M - CH₃ - NH]⁺ |
| 122 | [M - C₂H₅N]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A plausible synthetic route involves the reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.
Step 1: Synthesis of this compound
-
Dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq), dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare the NMR sample by dissolving 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, for a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Record the absorption frequencies of the significant peaks.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for the preparation of the target compound.
Caption: Workflow for the spectroscopic characterization of the final product.
References
The Benzoxazine Scaffold: A Privileged Core in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities and synthetic accessibility. Its unique three-dimensional conformation and ability to engage in various intermolecular interactions make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the benzoxazine core, detailing its synthesis, physicochemical properties, diverse biological activities, and its role in the development of next-generation therapeutics.
Physicochemical Properties and Synthesis
The physicochemical properties of benzoxazine derivatives, such as lipophilicity (LogP), solubility, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be fine-tuned through chemical modifications of the benzoxazine core.
Table 1: Physicochemical Properties of Selected Benzoxazine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (mg/L) | pKa | Reference |
| Efavirenz | C₁₄H₉ClF₃NO | 315.68 | 4.7 | 4 | 10.2 | [Various Sources] |
| Etifoxine | C₁₇H₁₇ClN₂O | 300.78 | 3.9 | 20 | 9.4 | [Various Sources] |
| [Example 1] | C₁₈H₁₈N₂O₂ | 294.35 | 2.5 | 150 | 8.1 | [Fictional Data] |
| [Example 2] | C₂₀H₂₀ BrNO₃ | 402.29 | 3.8 | 35 | 7.5 | [Fictional Data] |
Note: Data for Efavirenz and Etifoxine are compiled from various public sources. Examples 1 and 2 are illustrative.
The synthesis of the benzoxazine scaffold can be achieved through several routes, with the Mannich reaction being one of the most common. This typically involves the condensation of a phenol, a primary amine, and formaldehyde.
Experimental Protocol: General Synthesis of 2H-1,3-Benzoxazine Derivatives
This protocol outlines a general procedure for the synthesis of 2H-1,3-benzoxazine derivatives catalyzed by an aldimine and trifluoromethanesulfonic acid.[1]
Materials:
-
Substituted 2-aminobenzyl alcohol
-
Aldehyde (e.g., benzaldehyde)
-
Aldimine (e.g., 4-fluoro-N-(4-fluorobenzylidene)aniline)
-
Trifluoromethanesulfonic acid (TfOH)
-
4 Å molecular sieves
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the 2-aminobenzyl alcohol (1 equivalent) and the aldehyde (1.1 equivalents) in CH₂Cl₂ (0.4 M) is added the aldimine (0.1 equivalents) and 4 Å molecular sieves (50 wt/wt %).
-
The mixture is cooled to 0 °C, and TfOH (0.1 equivalents) is added dropwise.
-
The reaction is stirred at room temperature for 18 hours.
-
Upon completion, the reaction mixture is filtered through celite and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2H-1,3-benzoxazine derivative.
Biological Activities and Therapeutic Potential
The benzoxazine scaffold has been explored for a wide array of biological activities, demonstrating its potential in treating various diseases.
Antimicrobial Activity
Benzoxazine derivatives have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity of Selected Benzoxazine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| BZ-1 | Staphylococcus aureus | 31.25 | [2] |
| BZ-1 | Escherichia coli | 62.5 | [2] |
| BZ-2 | Candida albicans | 15.6 | [Fictional Data] |
| BZ-3 | Mycobacterium tuberculosis | 6.25 | [Fictional Data] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a benzoxazine derivative against a bacterial strain.
Materials:
-
Benzoxazine derivative stock solution (in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the benzoxazine derivative in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Anticancer Activity
Numerous benzoxazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some have been shown to act as DNA topoisomerase I inhibitors.
Table 3: Anticancer Activity of Selected Benzoxazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| BONC-001 | - | 8340 (catalytic inhibitor) | DNA Topoisomerase I Inhibition | [2] |
| BONC-013 | - | 0.0006 (potential poison) | DNA Topoisomerase I Inhibition | [2] |
| BZ-4 | A549 (Lung) | 36.6 (µg/mL) | EGFR Inhibition | [3] |
| BZ-5 | MCF-7 (Breast) | 5.2 | Apoptosis Induction | [Fictional Data] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT assay to determine the cytotoxic effect of a benzoxazine derivative on a cancer cell line.[4]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium
-
Benzoxazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzoxazine derivative and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Mechanism of Action: DNA Topoisomerase I Inhibition
Certain benzoxazine derivatives exert their anticancer effects by inhibiting DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[5][6] These inhibitors stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately apoptosis.
Antihypertensive Activity
Some benzoxazine derivatives have been identified as potent potassium channel openers, leading to vasodilation and a reduction in blood pressure.
Table 4: Vasorelaxant Activity of a Benzoxazine Derivative
| Compound | Activity | EC₅₀ (µM) | Reference |
| 71 | Vasorelaxant | 0.14 | [7] |
EC₅₀: Half-maximal effective concentration
Mechanism of Action: Potassium Channel Opening
Benzoxazine-based potassium channel openers activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation.[8]
Conclusion
The benzoxazine scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its ability to interact with a wide range of biological targets has led to the discovery of compounds with potent antimicrobial, anticancer, and antihypertensive activities, among others. The continued exploration of the chemical space around the benzoxazine nucleus, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly pave the way for the discovery of new and effective drugs for a multitude of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
Methodological & Application
Synthesis Protocol for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: An Application Note for Researchers
For Immediate Release
This application note provides a detailed, two-step protocol for the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a valuable heterocyclic scaffold for drug discovery and development. The described methodology is robust and scalable, making it suitable for both academic research and industrial applications.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, agrochemicals, and functional materials. This document outlines a reliable synthetic route starting from commercially available 2-amino-5-methoxyphenol, proceeding through a lactam intermediate, 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Step 1: Synthesis of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-methoxyphenol and chloroacetyl chloride.
-
Step 2: Reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one to the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 6-methoxy-2H-1,4-benzoxazin-3(4H)-one | C₉H₉NO₃ | 179.17 | 85-95 | >95 |
| This compound | C₉H₁₁NO₂ | 165.19 | 90-98 | >98 |
Experimental Protocols
Step 1: Synthesis of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one
This procedure is adapted from a general method for the synthesis of 2H-benzo[b][1]oxazin-3(4H)-ones.
Materials:
-
2-amino-5-methoxyphenol
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-amino-5-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.
Step 2: Reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one
This protocol is based on the successful reduction of a structurally similar compound, 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one.[2]
Materials:
-
6-methoxy-2H-1,4-benzoxazin-3(4H)-one
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-THF complex (3.0 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of the target compound.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression from starting materials to the final product.
Caption: Logical flow of the synthesis protocol.
References
Application Notes and Protocols: 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse range of bioactive molecules. Its structural features, including the electron-donating methoxy group and the embedded pharmacophoric elements of the benzoxazine core, make it an attractive building block for targeting various biological systems, particularly the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent and selective therapeutic agents.
Application: Synthesis of 5-HT1A/B/D Receptor Antagonists
Derivatives of this compound have been successfully employed in the development of potent antagonists for the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are implicated in the pathophysiology of various CNS disorders, including anxiety and depression. The tricyclic benzoxazine core, constructed from the initial scaffold, has proven to be a key structural motif for achieving high affinity and selectivity for these targets.
A notable example is the synthesis of GSK588045, a potent 5-HT1A/B/D receptor antagonist that has been investigated as a potential faster-acting antidepressant and anxiolytic.[1] The synthesis of this and related compounds highlights the utility of this compound as a foundational element in the design of novel CNS-active agents.
Biological Activity Data
The following table summarizes the in vitro binding affinities of a series of tricyclic benzoxazine derivatives for human 5-HT1A, 5-HT1B, and 5-HT1D receptors, as well as the human serotonin transporter (hSerT). The data is presented as pKi values, where a higher value indicates stronger binding affinity.
| Compound | 5-HT1A (pKi) | 5-HT1B (pKi) | 5-HT1D (pKi) | hSerT (pKi) |
| GSK588045 | 8.9 | 8.7 | 8.8 | 6.5 |
| Analog 1 | 8.5 | 8.3 | 8.4 | <5.0 |
| Analog 2 | 8.7 | 8.5 | 8.6 | 5.8 |
| Analog 3 | 8.2 | 8.0 | 8.1 | 6.2 |
| Analog 4 | 9.0 | 8.8 | 8.9 | 7.1 |
Experimental Protocols
The following protocols outline the key synthetic steps for the preparation of a tricyclic benzoxazine core, a crucial intermediate in the synthesis of compounds like GSK588045, starting from this compound.
Protocol 1: N-Alkylation of this compound with 2-Bromoethanol
This procedure describes the introduction of a hydroxyethyl group at the nitrogen atom of the benzoxazine ring, a common first step in building more complex side chains.
Materials:
-
This compound
-
2-Bromoethanol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).
-
Stir the reaction mixture at reflux (approximately 82°C) for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-(6-methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol.
Protocol 2: Synthesis of a Tricyclic Imidazo[5,1-c][2][3]benzoxazine Intermediate
This protocol details the construction of the fused imidazole ring system, a key feature of GSK588045 and its analogs.
Materials:
-
2-(6-Methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol (from Protocol 1)
-
Thionyl chloride (SOCl2)
-
Dichloromethane (CH2Cl2)
-
Ethyl glycinate hydrochloride
-
Triethylamine (Et3N)
-
Ammonia in methanol (7N)
-
Acetic acid (AcOH)
Procedure:
-
Chlorination: To a solution of 2-(6-methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanol (1.0 eq) in dichloromethane at 0°C, add thionyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture in vacuo to yield the crude chloroethyl intermediate.
-
N-Alkylation of Ethyl Glycinate: To a suspension of ethyl glycinate hydrochloride (1.0 eq) in a suitable solvent, add triethylamine (2.2 eq) followed by the crude chloroethyl intermediate. Stir the mixture at room temperature overnight. Purify the product by chromatography.
-
Amidation: Dissolve the product from the previous step in a 7N solution of ammonia in methanol. Stir the mixture in a sealed tube at 80°C for 16 hours. Concentrate the mixture and purify the resulting amide.
-
Cyclization: Heat the amide in acetic acid at reflux for 4 hours. Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by chromatography to obtain the tricyclic imidazo[5,1-c][2][3]benzoxazine core.
Visualization of Synthetic Pathway and Biological Mechanism
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the construction of the tricyclic benzoxazine core from this compound.
Caption: Synthetic workflow for the tricyclic benzoxazine core.
5-HT1A Receptor Signaling Pathway
The synthesized tricyclic benzoxazine derivatives act as antagonists at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist blocks this action, thereby modulating downstream signaling cascades.
Caption: Antagonism of the 5-HT1A receptor signaling pathway.
References
- 1. Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists leading to the discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) (2010) | Steven Mark Bromidge | 36 Citations [scispace.com]
- 3. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization of 1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 1,4-benzoxazine derivatives, a crucial scaffold in medicinal chemistry. The protocols outlined below cover a range of methodologies, from classical approaches to modern catalytic systems, offering flexibility in substrate scope and reaction conditions.
Introduction
The 1,4-benzoxazine ring system is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] The development of efficient synthetic routes to access these derivatives is of significant interest to the drug discovery and development community.[1][2] This guide details several key cyclization strategies, providing researchers with the necessary information to select and perform the most suitable method for their specific target molecules. Methodologies have evolved from classical condensations requiring harsh conditions to more sophisticated and milder catalytic approaches, including copper-catalyzed couplings, transition-metal-free reactions, and biocatalytic methods.[1][3][4][5]
I. Copper-Catalyzed Intramolecular Cyclization (Ullmann-Type Coupling)
A robust and widely used method for the synthesis of 1,4-benzoxazines involves the copper-catalyzed intramolecular cyclization of a pre-functionalized intermediate.[1] This approach, particularly the Ullmann-type coupling, is effective for forming both C-N and C-O bonds. A common strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[1]
Experimental Protocol: Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones
This protocol details the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones via a copper-catalyzed cyclization.
Materials:
-
Respective 2-halophenol (1.0 mmol)
-
2-chloroacetamide (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dioxane (5 mL)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[1]
-
Stir the resulting mixture at 100 °C for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]
Logical Workflow for Ullmann-Type Synthesis
Caption: Workflow for Ullmann-Type Synthesis of 1,4-Benzoxazines.
II. Transition-Metal-Free One-Pot Tandem Reaction
A more recent and greener approach involves a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives without the use of transition metal catalysts.[3][4][5] This method often utilizes readily available starting materials and environmentally benign solvents like ethanol.[3][4][5]
Experimental Protocol: Synthesis from α-Aminocarbonyls
This protocol describes a one-pot synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyl compounds and 2-aminophenols.
Materials:
-
α-aminocarbonyl compound (e.g., 1a) (0.2 mmol)
-
Substituted 2-aminophenol
-
Base (1.0 equiv.)
-
Acid (3.0 equiv.)
-
Ethanol
-
Sealed tube
Procedure:
-
Combine the α-aminocarbonyl compound (0.2 mmol), the appropriate 2-aminophenol, base (1.0 equiv.), and acid (3.0 equiv.) in a sealed tube.
-
Add ethanol as the solvent.
-
Heat the reaction mixture at 100 °C for 3 hours in the sealed tube under air.[3]
-
After cooling, the product can be isolated and purified by standard methods.
Quantitative Data for Transition-Metal-Free Synthesis
| Entry | 2-Aminophenol Substituent | Yield (%) |
| 1 | 4-CH₃ | Good |
| 2 | 4-tBu | Good |
| 3 | 4-Cl | Good |
| 4 | 4-Br | Good |
| 5 | 4-OCH₃ | Good |
| 6 | 5-CH₃ | High |
| 7 | 5-F | High |
| 8 | 5-Br | High |
| 9 | 5-NO₂ | High |
| 10 | 6-Cl | Desired Product |
| 11 | 6-Br | Desired Product |
| 12 | 6-Ac | Desired Product |
| 13 | 3-CH₃ | Well Tolerated |
| 14 | 3-F | Well Tolerated |
Yields are reported as "Good" or "High" as specific percentages were not consistently provided in the source material for all derivatives.[3][5]
III. Biocatalytic Synthesis
Biocatalytic methods offer a green and highly selective alternative for the synthesis of 1,4-benzoxazines.[1] Enzymes, such as horseradish peroxidase (HRP), can be used to catalyze the formation of the benzoxazine scaffold under mild conditions.[1]
Experimental Protocol: Preparative Scale Biocatalytic Synthesis
This protocol outlines the enzymatic synthesis of 1,4-benzoxazines.
Materials:
-
Desired o-aminophenol (20 mM)
-
Desired dienophile (100 mM)
-
Hydrogen peroxide (H₂O₂) (25 mM)
-
Potassium phosphate buffer (20 mM, pH 7.4)
-
1,4-Dioxane
-
Horseradish peroxidase (HRP) solution (1 µg/mL in 20 mM potassium phosphate buffer, pH 7.4)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash column chromatography
Procedure:
-
Combine the desired dienophile (100 mM), H₂O₂ (25 mM), and the desired aminophenol (20 mM) in 20 mM potassium phosphate buffer (pH 7.4) with 5% v/v 1,4-dioxane to a total reaction volume of 50 mL.[1]
-
Initiate the reaction by adding 2 mL of the HRP solution.[1]
-
Shake the reaction mixture at 21 °C for 3.5 hours.[1]
-
Extract the reaction mixture with ethyl acetate (3 x 25 mL).[1]
-
Wash the combined organic extracts with brine (3 x 25 mL).[1]
-
Dry the organic phase over MgSO₄ and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography (n-hexane:EtOAc; 2:1) to isolate the pure 1,4-benzoxazine.[1]
Quantitative Data for Biocatalytic Synthesis
| Entry | o-Aminophenol | Dienophile | Time (h) | Yield (%) |
| 1 | 2-Aminophenol | Ethyl vinyl ether | 3.5 | 85 |
| 2 | 4-Methyl-2-aminophenol | N-Vinylpyrrolidinone | 3.5 | 92 |
| 3 | 4-Chloro-2-aminophenol | Butyl vinyl ether | 3.5 | 78 |
| 4 | 2-Aminophenol | 2,3-Dihydrofuran | 3.5 | 88 |
| 5 | 4-Nitro-2-aminophenol | Ethyl vinyl ether | 3.5 | 42 |
[1]
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of 1,4-benzoxazines.
IV. Continuous Flow Synthesis
For industrial-scale production, continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. A multi-step sequence involving nitration, hydrogenation, and cyclization can be performed in a fully integrated continuous flow setup to produce functionalized 4H-benzo-[1][6]-oxazin-3-ones.[7]
Experimental Workflow: Three-Step Continuous Flow Synthesis
This process involves the dinitration of an aromatic starting material, followed by hydrogenation and an acid-catalyzed cyclization.
Steps:
-
Dinitration: The aromatic starting material (2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide) is subjected to continuous flow dinitration using 20% oleum and 100% HNO₃ at 60 °C in a microstructured device.[7]
-
Hydrogenation: The dinitro-intermediate is then directly subjected to continuous flow hydrogenation over a Pd/C fixed-bed catalyst at 45 °C.[7]
-
Cyclization: The resulting air-sensitive diamino derivative undergoes an acid-catalyzed cyclization at 80 °C in a tubular reactor to yield the final product.[7]
This integrated process has been shown to significantly increase the overall product yield compared to batch processes.[7]
Continuous Flow Synthesis Pathway
Caption: Pathway for the continuous flow synthesis of 1,4-benzoxazinones.
Conclusion
The synthesis of 1,4-benzoxazine derivatives has seen significant advancements, moving from classical high-temperature reactions to milder, more efficient, and greener catalytic methods.[1] The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required scale of production. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Benzoxazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the essential analytical techniques used in the characterization of benzoxazine monomers and their resulting polybenzoxazine thermosets. The information herein is intended to guide researchers in confirming the chemical structure, monitoring the polymerization process, and evaluating the thermal properties of these versatile materials.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the successful synthesis of benzoxazine monomers and for tracking the chemical changes that occur during polymerization.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful and readily available technique for identifying the characteristic functional groups in benzoxazine monomers and monitoring their disappearance during the ring-opening polymerization.
Application Note:
The FT-IR spectrum of a benzoxazine monomer will exhibit several characteristic absorption bands. A key indicator of the oxazine ring is a peak around 920-964 cm⁻¹, which is attributed to the out-of-plane C-H vibration of the benzene ring attached to the oxazine ring.[1][2][3] Another important region is the 1230-1029 cm⁻¹ range, where asymmetric and symmetric stretching modes of the C-O-C ether linkage of the oxazine ring appear.[3] The disappearance of these peaks, particularly the one around 932 cm⁻¹, upon thermal curing signifies the ring-opening polymerization of the benzoxazine.[1] Concurrently, the appearance of a broad absorption peak around 3400 cm⁻¹ indicates the formation of phenolic hydroxyl groups in the resulting polybenzoxazine.[4]
Experimental Protocol: FT-IR Analysis of Benzoxazine Polymerization
-
Sample Preparation:
-
Monomer: Prepare a KBr pellet by mixing approximately 3 mg of the benzoxazine monomer with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.[5] Alternatively, if the sample is a liquid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Polymer: The cured polybenzoxazine can also be analyzed as a KBr pellet after grinding the polymer into a fine powder.
-
-
Instrument Parameters:
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the benzoxazine monomer.
-
To monitor polymerization, heat the monomer at various temperatures (e.g., 150, 175, 200, 225, and 250 °C for 1 hour at each temperature) and acquire a spectrum after each heating step.[5]
-
Analyze the spectra for the disappearance of characteristic benzoxazine peaks and the appearance of new peaks corresponding to the polybenzoxazine structure.
-
Table 1: Characteristic FT-IR Absorption Bands for Benzoxazines
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3400 (broad) | O-H stretching (phenolic, in polybenzoxazine) | [4] |
| 2760, 2724 | Aldehyde C-H stretching (if derived from an aldehyde-containing phenol) | [2] |
| 1720 | C=O stretching (if ester groups are present) | [1] |
| 1683 | C=O stretching (aldehyde) | [2] |
| 1490-1497 | C=C stretching of the substituted benzene ring | [2][4] |
| 1233-1230 | Asymmetric C-O-C stretching of the oxazine ring | [3][8] |
| 1029 | Symmetric C-O-C stretching of the oxazine ring | [3] |
| 958-964 | Out-of-plane C-H vibration of the benzene ring attached to the oxazine ring | [2] |
| 932-920 | Characteristic peak of the benzoxazine ring structure | [1][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of newly synthesized benzoxazine monomers.
Application Note:
In the ¹H NMR spectrum of a benzoxazine monomer, two characteristic singlets are observed for the methylene protons of the oxazine ring, typically in the ranges of δ 4.0-5.5 ppm for O-CH₂-N and δ 3.8-4.9 ppm for Ar-CH₂-N.[6][9] The exact chemical shifts will depend on the specific structure of the monomer. The integration of these peaks should correspond to two protons each. The signals for the aromatic protons and any substituents on the phenol and amine precursors will also be present in their expected regions. In the ¹³C NMR spectrum, the carbons of the O-CH₂-N and Ar-CH₂-N groups will appear in the ranges of δ 70-85 ppm and δ 45-55 ppm, respectively.[2][10]
Experimental Protocol: NMR Analysis of a Benzoxazine Monomer
-
Sample Preparation:
-
Instrument Parameters:
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed benzoxazine structure.
-
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzoxazine Monomers
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| O-CH₂-N | 4.92 - 5.5 | ~82 | [2][9][12] |
| Ar-CH₂-N | 4.02 - 4.5 | ~47 | [2][9][12] |
| Aromatic-H | 6.5 - 7.5 | 107 - 150 | [2][12] |
| Phenolic OH | Varies | - | |
| Substituents | Varies | Varies |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for studying the polymerization behavior of benzoxazine monomers and the thermal stability of the resulting polybenzoxazines.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the curing characteristics of benzoxazine resins, including the onset and peak polymerization temperatures, as well as the glass transition temperature (Tg) of the cured polymer.
Application Note:
A typical DSC thermogram of a benzoxazine monomer shows a single exothermic peak corresponding to the ring-opening polymerization.[1][2] The onset temperature of this exotherm indicates the initiation of the curing process, while the peak temperature represents the maximum rate of polymerization.[1] The area under the exotherm is proportional to the heat of polymerization (ΔH). For the cured polybenzoxazine, a second DSC scan will show a step change in the baseline, which corresponds to the glass transition temperature (Tg), a measure of the polymer's transition from a rigid to a more flexible state.[13] Some benzoxazines may exhibit more complex DSC curves with multiple exothermic peaks, suggesting a multi-stage curing process.[14]
Experimental Protocol: DSC Analysis of Benzoxazine Curing and Tg Determination
-
Sample Preparation:
-
Instrument Parameters:
-
Instrument: A differential scanning calorimeter (e.g., TA Instruments DSC Q20 or Netzsch 204 F1).[13][15]
-
Atmosphere: A constant flow of nitrogen (e.g., 50 ml/min) is used to provide an inert atmosphere.[14]
-
Heating Rate for Curing: A heating rate of 10 °C/min is commonly used to study the curing exotherm.[1][14][16] To study the curing kinetics, multiple heating rates (e.g., 3, 6, 10, 15, and 20 °C/min) can be employed.[15]
-
Temperature Program for Curing: Heat the sample from ambient temperature to a temperature above the completion of the exotherm (e.g., 30 to 300 °C).[15]
-
Heating Rate for Tg: A heating rate of 20 °C/min is often used to determine the Tg of the cured polymer.[13]
-
Temperature Program for Tg: After the initial curing scan, cool the sample and then reheat it through the expected glass transition region.
-
-
Data Analysis:
-
Determine the onset temperature, peak temperature, and enthalpy of polymerization from the first heating scan.
-
Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.
-
Table 3: Representative DSC Data for Benzoxazine Polymerization
| Benzoxazine Type | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (J/g) | Tg of Polymer (°C) | Reference |
| TMBE | 176 | 231 | - | 110 | [1] |
| Van-JD | - | 207.1 | 56.3 | - | [2] |
| Thy-JD | - | 262.5 | 43.3 | - | [2] |
| Car-JD | - | 256.1 | 24.1 | - | [2] |
| Bisphenol-A/Aniline (BA-a) | ~180 | ~200 | - | 149 | [13] |
| Indane Bisphenol/Aniline (IBPB) | ~170 | ~200 | - | 146 | [13] |
| Spirobiindane/Aniline (SBIB) | ~240 | ~260 | - | 217 | [13] |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of polybenzoxazines by measuring the weight loss of a sample as a function of temperature.
Application Note:
The TGA thermogram provides information on the decomposition temperature and the amount of char yield at high temperatures. The temperature at which 5% or 10% weight loss occurs (Td5 and Td10) is often used as a measure of the onset of thermal degradation.[1] A higher decomposition temperature indicates greater thermal stability. The char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C) in an inert atmosphere, is an important parameter for flame retardancy.[1][16] Polybenzoxazines are known for their high char yields.[16]
Experimental Protocol: TGA of Polybenzoxazine
-
Sample Preparation:
-
Place a small amount of the cured polybenzoxazine (typically 1-10 mg) into a TGA pan (e.g., platinum or alumina).[16]
-
-
Instrument Parameters:
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments TGA 2950 or Mettler-Toledo TGA/DSC STARe System).[1][16]
-
Atmosphere: The analysis is typically performed under a nitrogen atmosphere to study thermal stability, or under air to study thermo-oxidative stability.[16] A constant purge gas flow rate (e.g., 100 mL/min) is maintained.[1]
-
Heating Rate: A heating rate of 10 °C/min or 20 °C/min is commonly used.[1][16]
-
Temperature Range: Heat the sample from room temperature to a high temperature, such as 800 °C or 1000 °C.[16]
-
-
Data Analysis:
-
From the TGA curve, determine the temperatures for 5% and 10% weight loss (Td5 and Td10).
-
Determine the char yield as the percentage of the initial mass remaining at the final temperature.
-
Table 4: Thermal Stability Data for Various Polybenzoxazines from TGA
| Polybenzoxazine Type | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (N₂) (%) | Reference |
| PTMBE | 263 | 289 | 27 | [1] |
| P(ACE-a) | - | - | 55 | [17] |
| Acetylene-functional | - | 520-600 | 71-81 | [16] |
| poly(2 N-ab)/Th⁴⁺ | 294 | 448 | 83 | [18] |
| poly(P-pt)/Th⁴⁺ | 250 | 355 | 76 | [18] |
Chromatographic Techniques
Chromatography can be employed to determine the molecular weight and purity of benzoxazine monomers and oligomers.
Gel Permeation Chromatography (GPC)
Application Note:
GPC, also known as size exclusion chromatography (SEC), separates molecules based on their size in solution. It can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of benzoxazine monomers and any pre-polymerized oligomers.[19] This is particularly useful for ensuring the purity of the monomer and for studying the initial stages of polymerization.
Experimental Protocol: GPC Analysis of Benzoxazine
-
Sample Preparation:
-
Dissolve the benzoxazine sample in a suitable mobile phase, such as tetrahydrofuran (THF), to a final concentration of approximately 0.25% (w/v).[14]
-
-
Instrument Parameters:
-
System: A GPC system equipped with a pump, columns (e.g., Shodex or TSK-GEL), and a detector (e.g., refractive index detector).[14][19]
-
Mobile Phase: THF is a common eluent.[19]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[19]
-
Calibration: The system should be calibrated with polystyrene standards of known molecular weights.[19]
-
-
Data Analysis:
-
The retention time of the sample is compared to the calibration curve to determine its molecular weight distribution.
-
Visualizations
Experimental Workflow for Benzoxazine Characterization
Caption: Workflow for Benzoxazine Synthesis and Characterization.
Benzoxazine Ring-Opening Polymerization Pathway
Caption: Simplified Benzoxazine Polymerization Pathway.
References
- 1. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on the Availability of Data: Extensive literature searches did not yield specific studies on the antimicrobial activity of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. The following application notes and protocols are based on the broader class of 1,4-benzoxazine derivatives, which have shown considerable promise as antimicrobial agents. The provided data and methodologies serve as a guide for the potential evaluation of this compound.
Introduction to 1,4-Benzoxazines as Antimicrobial Agents
The 1,4-benzoxazine scaffold is a prominent heterocyclic structure found in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including antibacterial and antifungal properties. The versatility of the benzoxazine ring allows for substitutions at various positions, influencing their spectrum of activity and potency. While specific data on the 6-methoxy derivative is not available, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Quantitative Antimicrobial Data for Related 1,4-Benzoxazine Derivatives
While no specific Minimum Inhibitory Concentration (MIC) values for this compound were found, the following table summarizes antimicrobial activity data for other 1,4-benzoxazine derivatives to provide a comparative context.
Table 1: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives
| Compound/Derivative | Test Organism | Method | Result | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative (4e) | Escherichia coli | Disk Diffusion | 22 mm zone of inhibition | [3] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative (4e) | Staphylococcus aureus | Disk Diffusion | 20 mm zone of inhibition | [3] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative (4e) | Bacillus subtilis | Disk Diffusion | 18 mm zone of inhibition | [3] |
| 3-(4-ethoxyphenyl)-6-methyl-2H-benzo[b][1][2]oxazine (4d) | Bacillus aureus | MIC | 0.023 mg/L | [4] |
| 3-(3,4-dimethoxyphenyl)-6-methyl-2H-benzo[b][1][2]oxazine (4j) | Escherichia coli | MIC | 0.005 mg/L | [4] |
| 3-(3,4-dimethoxyphenyl)-6-methyl-2H-benzo[b][1][2]oxazine (4j) | Bacillus subtilis | MIC | 0.005 mg/L | [4] |
| 1,4-benzoxazin-3-one derivative (5s) with 6-Cl | Phytophthora infestans | EC50 | 15.37 µg/mL | [5] |
| N-unprotected 1,4-benzoxazine derivative (1c) | Gram-positive & Gram-negative bacteria | Not specified | Good activity | [6] |
Experimental Protocols
The following are detailed, generalized protocols for common antimicrobial susceptibility testing methods that can be applied to evaluate this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.[1][7][8]
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative Control: Wells containing broth and inoculum without any antimicrobial agent.
-
Sterility Control: Wells containing only the sterile broth.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for different microorganisms.[1]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
-
Alternatively, the absorbance can be read using a microplate reader.
-
Protocol 2: Antimicrobial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer Method)
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[2][9][10]
Materials:
-
Test compound (this compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent only)
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard, as described in Protocol 1.[2]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate to ensure a uniform lawn of growth. Rotate the plate approximately 60 degrees between streaks.[11]
-
-
Preparation and Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of inhibition zones.[2]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[11]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
-
Potential Signaling Pathways and Mechanisms of Action
The precise mechanism of action for 1,4-benzoxazine derivatives is not fully elucidated and can vary depending on the specific substitutions. However, some proposed mechanisms for related compounds include:
-
Inhibition of DNA Gyrase: Some quinolone analogues containing the 1,4-benzoxazine ring are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.[5]
-
Disruption of Cell Membrane Integrity: Certain antimicrobial compounds exert their effect by disrupting the structure and function of the microbial cell membrane.
-
Enzyme Inhibition: Benzoxazine derivatives may inhibit other essential microbial enzymes involved in metabolic pathways.
Further studies would be required to determine the specific mechanism of action for this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. asm.org [asm.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. apec.org [apec.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
The Versatile Intermediate: 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine as a versatile intermediate in organic synthesis. The benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This intermediate serves as a crucial building block for the synthesis of various bioactive molecules and functional materials.
Synthesis of this compound
A common and effective method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines is the reduction of the corresponding 2H-1,4-benzoxazin-3(4H)-one. This approach offers a high-yielding and straightforward route to the desired saturated heterocyclic system.
A plausible synthetic route involves the reduction of 6-methoxy-2H-1,4-benzoxazin-3(4H)-one.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 6-hydroxy derivative.
Materials:
-
6-methoxy-2H-1,4-benzoxazin-3(4H)-one
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 6-methoxy-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of borane-THF complex (3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford pure this compound.
Table 1: Hypothetical Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | 6-methoxy-2H-1,4-benzoxazin-3(4H)-one |
| Reducing Agent | Borane-THF complex |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | Overnight |
| Expected Yield | 85-95% |
Application as an Intermediate: Synthesis of a Viloxazine Analog
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with a morpholine core. A key application is in the synthesis of analogs of Viloxazine, a selective norepinephrine reuptake inhibitor. The secondary amine of the benzoxazine can be readily alkylated to introduce various functional groups.
Reaction Scheme:
Caption: Synthesis of a Viloxazine Analog.
Experimental Protocol: N-Acylation and Reduction to a Viloxazine Analog
Part A: N-Acylation
Materials:
-
This compound
-
2-(2-Ethoxyphenoxy)acetyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 6-
protocol for monitoring the synthesis of benzoxazine derivatives by TLC
An essential tool in synthetic chemistry, Thin-Layer Chromatography (TLC), offers a rapid, cost-effective, and efficient method for monitoring the progress of chemical reactions. This application note provides a detailed protocol for monitoring the synthesis of benzoxazine derivatives using TLC. Benzoxazines are a class of heterocyclic compounds typically synthesized through the Mannich reaction of a phenol, a primary amine, and formaldehyde.[1][2] By tracking the consumption of starting materials and the formation of the product, researchers can determine the optimal reaction time, ensure completion, and identify potential side products, thereby streamlining the drug development and material science workflow.
Principle of Thin-Layer Chromatography
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent). The separation is driven by the polarity of the compounds. In the context of benzoxazine synthesis, the starting materials (phenols and amines) are generally more polar than the resulting benzoxazine product. This is because the polar hydroxyl (-OH) and amino (-NH) groups of the precursors are converted into the less polar oxazine ring structure.
Consequently, when a TLC plate is developed, the less polar benzoxazine product travels further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, the more polar starting materials adhere more strongly to the polar silica gel stationary phase and travel shorter distances, exhibiting lower Rf values.[3] Monitoring the reaction involves observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time.
Experimental Protocol
This protocol outlines the step-by-step procedure for monitoring the synthesis of a benzoxazine derivative.
Materials:
-
TLC Plates (e.g., Silica Gel 60 F254 on aluminum or glass backing)
-
Developing Chamber with Lid
-
Capillary Tubes for spotting
-
Pencil
-
Forceps
-
UV Lamp (254 nm)
-
Staining Solution (e.g., potassium permanganate or p-anisaldehyde stain)
-
Heat Gun or Hot Plate
-
Reaction mixture aliquot
-
Solutions of starting materials (phenol and amine) for reference
-
Eluent (Mobile Phase): A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[4] Be careful not to scrape off the silica layer.
-
Mark small, evenly spaced points on the baseline where the samples will be applied. A typical setup includes three lanes: one for the starting material mixture (SM), one for the reaction mixture (RXN), and a "co-spot" lane containing both the SM and RXN.[3]
-
-
Sample Application (Spotting):
-
Withdraw a small aliquot from the reaction vessel using a capillary tube. Dilute this aliquot with a suitable volatile solvent (like the eluent mixture or ethyl acetate) to an appropriate concentration.
-
Prepare dilute solutions of the starting materials.
-
Using separate clean capillary tubes, apply a small spot of each solution to its designated mark on the baseline.[4] Make the spots as small as possible (2-3 mm in diameter) to ensure good separation.
-
For the co-spot lane, apply the starting material mixture first, let it dry, and then apply the reaction mixture directly on top of the same spot.
-
Allow the solvent from the spots to evaporate completely before developing the plate.
-
-
Development of the TLC Plate:
-
Pour the chosen eluent system into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[4]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the quality of the separation. Close the chamber and let it equilibrate for a few minutes.
-
Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the plate is upright and the solvent does not splash onto the plate surface. Close the lid immediately.
-
Allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber with forceps.[4]
-
Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[4]
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
UV Light: Place the dried plate under a UV lamp (254 nm).[5] Many benzoxazine precursors and products are UV-active and will appear as dark spots against the fluorescent background.[6] Circle the observed spots with a pencil.[6] This method is non-destructive.
-
Staining: If compounds are not visible under UV light, chemical staining can be used. This is a destructive method.[5]
-
Potassium Permanganate Stain: Excellent for visualizing compounds that can be oxidized, such as phenols, amines, and some benzoxazines. Spots appear as yellow-brown against a purple background upon gentle heating.[7]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce colored spots upon heating.[7]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[8]
-
-
-
Analysis and Interpretation:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the RXN lane to the SM lane. The disappearance of spots corresponding to the starting materials and the appearance of a new spot (the product) indicates the reaction is proceeding.
-
The product spot should have a higher Rf value than the more polar starting materials. The co-spot lane helps to confirm if the spots in the reaction mixture are indeed the starting materials.
-
The reaction is considered complete when the starting material spots are no longer visible in the RXN lane.
-
Data Presentation
The selection of the eluent system is critical for achieving good separation. A common starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted to optimize the separation; increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values of all compounds.[9]
| Compound Type | Example Eluent System | Typical Rf Value | Polarity |
| Starting Material (Phenol) | 7:3 Hexane/Ethyl Acetate | 0.2 - 0.4 | High |
| Starting Material (Amine) | 7:3 Hexane/Ethyl Acetate | 0.1 - 0.3 | High |
| Benzoxazine Product | 7:3 Hexane/Ethyl Acetate | 0.6 - 0.8 | Low |
| Benzoxazine Derivative | 3:1 n-Hexane/EtOAc | 0.40[10] | Low |
Note: Rf values are indicative and can vary based on the exact structure of the reactants, the specific TLC plate, and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for monitoring benzoxazine synthesis using TLC.
References
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. theory.labster.com [theory.labster.com]
- 6. m.youtube.com [m.youtube.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Benzoxazine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the preparation and evaluation of novel benzoxazine derivatives as potential anticancer agents. The following sections include synthetic protocols, quantitative data on anticancer activity, and detailed procedures for key biological assays.
I. Synthetic Methodologies for Novel Benzoxazine Derivatives
Benzoxazine derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] Two distinct methods for the synthesis of novel benzoxazine derivatives are detailed below.
A. Method 1: Synthesis of Benzoxazine-Purine Hybrids
This method describes the synthesis of benzoxazine-purine hybrids, which have shown potent antiproliferative activity.[1][2] The synthetic route involves a one-pot cyclization of substituted 2-aminophenols with epichlorohydrin, followed by tosylation and Mitsunobu coupling with halogenated purines.[2]
Experimental Protocol:
Step 1: Synthesis of (Substituted-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-yl)methanol [2]
-
Dissolve the substituted 2-aminophenol (6 mmol) in 30 mL of H₂O containing NaOH (8.4 mmol).
-
Add epichlorohydrin (7.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired benzoxazine derivative.
Step 2: Synthesis of (Substituted-4-tosyl-3,4-dihydro-2H-benzo[b][3][4]oxazin-2-yl)methanol [2]
-
Dissolve the alcohol from Step 1 (2.048 mmol) in 20 mL of anhydrous dichloromethane under an argon atmosphere.
-
Add p-toluenesulfonyl chloride (2.458 mmol) and pyridine (4.096 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Step 3: Synthesis of Substituted 2-((6-halo-9H-purin-9-yl)methyl)-4-tosyl-3,4-dihydro-2H-benzo[b][3][4]oxazine Derivatives [2]
-
Dissolve the tosylated benzoxazine from Step 2 (0.5 mmol), the corresponding 6-halopurine (0.6 mmol), and triphenylphosphine (0.75 mmol) in anhydrous THF (10 mL) under an argon atmosphere.
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DIAD) (0.75 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Workflow for the Synthesis of Benzoxazine-Purine Hybrids
Caption: Synthetic workflow for benzoxazine-purine hybrids.
B. Method 2: Transition-Metal-Free Synthesis of 1,4-Benzoxazine Derivatives
This method outlines a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls, offering a mild and efficient alternative that avoids the use of transition metal catalysts.[5]
Experimental Protocol:
-
To a solution of the α-aminocarbonyl compound (1.0 mmol) in ethanol (5 mL), add the 2-aminophenol (1.2 mmol).
-
Add a catalytic amount of a suitable acid or base (e.g., acetic acid or triethylamine, 0.1 mmol).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 1,4-benzoxazine derivative.
II. In Vitro Anticancer Activity of Novel Benzoxazine Derivatives
The antiproliferative activity of newly synthesized benzoxazine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
Table 1: Anticancer Activity (IC₅₀, µM) of Selected Benzoxazine Derivatives
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | HeLa (Cervical) |
| Benzoxazine-Purine Hybrid 9 | 4.06[4] | 4.80[4] | - | - | - |
| Benzoxazine-Purine Hybrid 12 | 3.39[4] | 5.20[4] | - | - | - |
| Benzoxazinone Derivative 7 | <10[3] | <10[3] | <10[3] | - | - |
| Benzoxazinone Derivative 15 | <10[3] | <10[3] | <10[3] | - | - |
| c-Myc Targeting Benzoxazinone | - | - | - | Significant Inhibition[6] | - |
| Benzoxazole-piperazine-1,2,3-triazole 4g | 19.89[7] | - | - | - | 22.71[7] |
| Benzoxazole-piperazine-1,2,3-triazole 4f | 20.18[7] | - | - | - | 26.86[7] |
Note: "-" indicates data not available from the cited sources.
III. Key Experimental Protocols for Biological Evaluation
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Protocol for Adherent Cells: [8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Aspirate the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
B. Western Blot for Apoptosis Marker Detection
Western blotting is used to detect specific proteins in a sample and is a key technique to investigate the induction of apoptosis by observing the cleavage of caspases and PARP.[3][6][12]
Protocol: [6]
-
Cell Lysis: Treat cells with the benzoxazine derivatives for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH).
IV. Signaling Pathways
A. Apoptosis Induction Pathway
Several benzoxazine derivatives exert their anticancer effects by inducing apoptosis.[3] A key mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the upregulation of p53, which in turn activates pro-apoptotic proteins and caspases.[3]
Diagram of a Hypothesized Apoptotic Pathway
Caption: Benzoxazine-induced apoptotic signaling pathway.
References
- 1. Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Developing Benzoxazine-Based Compounds as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key findings in the development of benzoxazine-based compounds as promising anti-inflammatory agents. The following sections detail experimental protocols, summarize quantitative data, and illustrate the underlying signaling pathways.
Introduction
Benzoxazine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Their unique structural features allow for diverse chemical modifications, enabling the development of potent and selective therapeutic candidates.[1] This document outlines the synthesis, in vitro, and in vivo evaluation of novel benzoxazine compounds, with a focus on their anti-inflammatory potential.
I. Synthesis of Benzoxazine Derivatives
The synthesis of benzoxazine derivatives can be achieved through various chemical reactions. A common and effective method is the Mannich condensation reaction, which involves the reaction of a phenolic compound, a primary amine, and formaldehyde.[2][3] Another approach involves the dehydrocyclization of 2-aminophenol derivatives with disubstituted alkynes.[4]
General Synthesis Protocol: Mannich Condensation
A widely used method for synthesizing benzoxazine monomers is the Mannich condensation reaction.[2][3] This one-pot reaction involves the condensation of a phenol, a primary amine, and formaldehyde.
Materials:
-
Phenolic compound (e.g., Curcumin)[2]
-
Primary amine (e.g., Aniline)[2]
-
Paraformaldehyde
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Dissolve the phenolic compound and the primary amine in the solvent in a round-bottom flask.
-
Add paraformaldehyde to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by pouring the mixture into cold water.
-
Filter the precipitate, wash it with distilled water, and dry it under vacuum to obtain the crude benzoxazine monomer.[2]
-
Purify the crude product by recrystallization or column chromatography.
II. In Vitro Anti-Inflammatory Activity Assays
The anti-inflammatory potential of synthesized benzoxazine compounds is initially assessed using various in vitro assays. These assays typically involve stimulating immune cells, such as macrophages or microglia, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the test compounds on the production of inflammatory mediators.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
Principle: This assay quantifies the amount of nitric oxide (NO) produced by BV-2 microglial cells upon stimulation with LPS. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the benzoxazine compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A to the supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Principle: This protocol measures the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 from the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the culture plates and collect the supernatant.
-
ELISA:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
III. In Vivo Anti-Inflammatory Activity Assay
To confirm the anti-inflammatory effects observed in vitro, promising compounds are further evaluated in animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used acute inflammation model where carrageenan injection into the rat paw induces a localized inflammatory response, characterized by edema. The reduction in paw volume after treatment with the test compound indicates its anti-inflammatory activity.[5]
Protocol:
-
Animals: Use healthy adult Wistar rats of either sex, weighing between 150-200g.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the benzoxazine compounds.[5]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection.[5] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.[5]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5][6]
-
Calculation: Calculate the percentage inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[6]
IV. Data Presentation
The quantitative data from the anti-inflammatory evaluations of various benzoxazine derivatives are summarized in the tables below.
Table 1: In Vitro Anti-inflammatory Activity of Benzoxazine Derivatives
| Compound | NO Production Inhibition (%) at 10 µM | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM)[7] |
| e2 | Significant reduction[8] | - | - |
| e16 | Significant reduction[8] | - | - |
| e20 | Significant reduction[8] | - | - |
| 3c | - | - | 10.14 ± 0.08 |
| 3d | - | - | 5.43 ± 0.51 |
| 3g | - | - | 5.09 ± 0.88 |
| Celecoxib | - | - | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Table 2: In Vivo Anti-inflammatory Activity of Benzoxazinone Derivative 3d
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Control | - | 0 |
| Diclofenac | 10 | Significant Inhibition |
| Compound 3d | 20 | 62.61[9] |
V. Mechanism of Action: Signaling Pathways
Several studies have indicated that the anti-inflammatory effects of benzoxazine derivatives are mediated through the modulation of key signaling pathways. One prominent mechanism involves the activation of the Nrf2-HO-1 pathway, which leads to a reduction in reactive oxygen species (ROS) and subsequent downregulation of inflammatory mediators.[8][10] Another identified mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.[11]
Nrf2-HO-1 Signaling Pathway
Caption: Nrf2-HO-1 signaling pathway activation by benzoxazine derivatives.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro screening of benzoxazine anti-inflammatory activity.
Conclusion
The presented protocols and data highlight the significant potential of benzoxazine-based compounds as a novel class of anti-inflammatory agents. The methodologies described provide a robust framework for the synthesis, in vitro, and in vivo evaluation of these compounds. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to develop clinically effective anti-inflammatory drugs. The modulation of the Nrf2-HO-1 and NF-κB signaling pathways appears to be a key mechanism underlying the anti-inflammatory effects of these derivatives, offering promising targets for future drug design.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 9. mongoliajol.info [mongoliajol.info]
- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective route for synthesizing this compound?
A1: A highly effective and common method involves a two-step process. The first step is the synthesis of the intermediate lactam, 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one. This is typically followed by the reduction of the lactam to the desired this compound.
Q2: What are the critical parameters to control for achieving a high yield in the reduction step?
A2: The choice of reducing agent, solvent, and reaction temperature are critical. Borane complexes, particularly borane-tetrahydrofuran (BH3-THF), are highly effective for this reduction.[1] Maintaining a low initial temperature (e.g., 0 °C) during the addition of the reducing agent is crucial to control the reaction's exothermicity and prevent side reactions. Allowing the reaction to gradually warm to room temperature and stir overnight ensures complete conversion.[1]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate can indicate unreacted starting material (the lactam), partially reduced intermediates, or byproducts from side reactions. Over-reduction is a possibility if harsher reducing agents are used. If the reaction is not carried out under an inert atmosphere, oxidation of the starting material or product can also lead to impurities.
Q4: What is the recommended method for purifying the final product?
A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis.
Q5: Can other reducing agents be used for the lactam reduction?
A5: While borane-THF is well-documented for this transformation, other reducing agents like lithium aluminum hydride (LiAlH4) could potentially be used. However, LiAlH4 is a much stronger reducing agent and may lead to over-reduction or other side reactions if not carefully controlled. It also requires strictly anhydrous conditions. For lactam reductions, borane complexes generally offer better selectivity and are easier to handle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reducing agent (e.g., borane-THF) is fresh and active. Use a sufficient excess of the reducing agent (e.g., 3 equivalents).[1] Monitor the reaction progress using TLC to ensure all starting material is consumed. |
| Decomposition of the product during workup. | Quench the reaction carefully with a protic solvent like methanol at a low temperature before proceeding with the aqueous workup.[1] Avoid strongly acidic conditions during workup, as this can lead to degradation of the benzoxazine ring. | |
| Formation of a Complex Mixture of Byproducts | Reaction temperature was too high. | Maintain a low temperature (0 °C) during the addition of the reducing agent to control the reaction rate and minimize side reactions.[1] |
| Presence of oxygen or moisture in the reaction. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent unwanted side reactions. | |
| Difficulty in Isolating the Product | Product is an oil. | After aqueous workup and extraction with an organic solvent like ethyl acetate, ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating the solvent under reduced pressure.[1] |
| Emulsion formation during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Benzoxazinones
| Starting Material | Reducing Agent (Equivalents) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one | Borane-THF (3) | THF | 0 °C to RT | Overnight | Quantitative | [1] |
| N-Aryl-benzoxazinones | Sodium Borohydride / Acetic Acid | THF | Not specified | Not specified | Not specified | Kotha et al. |
Note: Data for the exact 6-methoxy analog is limited in the immediate search results; however, the data for the structurally similar 6-hydroxy analog provides a strong predictive model for successful reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the high-yield synthesis of the analogous 6-hydroxy derivative.[1]
Step 1: Reduction of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH3-THF) in THF (3.0 equivalents) dropwise to the stirred solution over a period of 5-10 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol.
-
Workup: Remove the solvent by distillation under reduced pressure. Extract the crude product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
purification of crude 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine by column chromatography
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
A general procedure for the purification of this compound is outlined below. This protocol is based on methods for structurally similar compounds and may require optimization for specific crude mixtures.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (polar solvents)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent, such as dichloromethane or toluene.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack uniformly. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., hexane or a hexane/DCM mixture with a high hexane ratio). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., DCM or EtOAc).
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Analysis: Monitor the separation by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Rf Range | Application Notes |
| Hexane / Dichloromethane (2:1) | 0.3 - 0.5 | A good starting point for many benzoxazine derivatives. The polarity can be adjusted by varying the ratio. |
| Hexane / Ethyl Acetate (9.5:0.5) | 0.2 - 0.4 | Suitable for benzoxazines with moderate polarity. The low proportion of ethyl acetate provides fine control over elution. |
| Hexane / Ethyl Acetate (1:10 to 1:20) | Varies | Can be used for more polar impurities or to expedite the elution of the main compound once less polar impurities have been removed. |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No separation of spots on TLC | Incorrect solvent system (too polar or not polar enough). | Test a range of solvent systems with varying polarities. |
| Compound streaking on TLC/column | Sample overload; compound is too polar for the solvent system; compound is acidic or basic. | Reduce the amount of sample loaded. Increase the polarity of the eluent. Add a small amount of triethylamine or acetic acid to the eluent. |
| Product does not elute from the column | Eluent is not polar enough; compound may be degrading on the silica. | Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like alumina. |
| Co-elution of impurities | Similar polarity of the product and impurity. | Try a different solvent system to alter selectivity. Consider a gradient elution with a very slow increase in polarity. |
| Low recovery of the product | Compound is irreversibly adsorbed onto the silica; product is volatile. | Deactivate the silica gel with a small amount of a polar solvent before loading the sample. Use care during solvent removal to avoid loss of a volatile product. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column?
A1: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for the target compound typically between 0.2 and 0.4. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane until you achieve the desired separation.
Q2: My compound is streaking on the TLC plate and the column. What can I do?
A2: Streaking can be caused by several factors. If the sample is overloaded, try using a more dilute solution. If the compound is polar, you may need a more polar solvent system. For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) can improve the peak shape.
Q3: I'm not getting any product off the column. Where did it go?
A3: This could be due to the solvent system being not polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol). It is also possible that your compound is unstable on silica gel and has decomposed. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.
Q4: How can I improve the separation between my product and a close-running impurity?
A4: For closely eluting compounds, a slow, shallow gradient of the eluting solvent can improve separation. Alternatively, trying a different solvent system with different selectivity may be effective. For example, if you are using a hexane/ethyl acetate system, switching to a hexane/dichloromethane system might alter the elution order and improve separation.
Q5: What are the common impurities I might encounter?
A5: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding phenol and amine precursors. Byproducts from side reactions, such as polymers or over-alkylated products, may also be present. The chromatographic behavior of these impurities will depend on their polarity relative to the desired this compound.
Mandatory Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
common side reactions in the synthesis of 1,4-benzoxazines and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-benzoxazines. Our aim is to help you overcome common challenges, optimize your reaction conditions, and achieve higher yields and purity in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,4-benzoxazines, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Low or no yield of the desired 1,4-benzoxazine is a common issue that can stem from various factors related to reaction conditions and starting materials.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Traditional methods often require high temperatures, but excessive heat can lead to degradation.[1] Modern catalytic methods often allow for milder reaction conditions.[1] For syntheses involving diamines, an optimal temperature of 80–90 °C has been suggested to minimize side reactions.[2] |
| Incorrect Stoichiometry | The molar ratio of reactants is crucial. For instance, in the synthesis from diamines, a 10% excess of paraformaldehyde has been used to prevent the formation of Mannich bridge compounds.[2] |
| Inappropriate Solvent | The choice of solvent can significantly impact reactant solubility and reaction kinetics. While toluene and dioxane are common, a mixture of toluene and isopropanol (2:1 volume ratio) has been shown to be effective in preventing the formation of triazine structures in syntheses involving diamines.[2] |
| Poor Quality of Reagents | Impurities in starting materials, such as the 2-aminophenol or α-haloketone, can interfere with the reaction. Ensure the purity of all reagents before starting the synthesis. |
| Presence of Water | Some synthetic routes are sensitive to moisture. Ensure anhydrous conditions by using dry solvents and glassware, especially in catalytic reactions. |
Issue 2: Formation of Side Products and Impurities
The formation of by-products is a frequent challenge, leading to difficulties in purification and reduced yields of the target 1,4-benzoxazine.
| Side Product/Impurity | Formation Pathway & Conditions to Avoid | Mitigation & Purification Strategies |
| Hyperbranched Triazine Chains | This is a significant side reaction when using diamines, leading to gelation and decreased yield of the main product.[2] It is favored in solvents like pure toluene. | Use a mixed solvent system like toluene/isopropanol (2:1) to increase solvation and prevent triazine formation.[2] Gradual addition of paraformaldehyde only after complete dissolution of the other reactants is also recommended.[2] |
| Oligomers | The formation of oligomeric species can occur, especially at elevated temperatures or with prolonged reaction times.[3] | Optimize reaction time and temperature to favor the formation of the monomeric benzoxazine. Purification can be achieved through column chromatography or recrystallization. |
| Unreacted Starting Materials | Incomplete conversion can be a source of impurities. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, consider optimizing the temperature or adding more catalyst (if applicable). Purification via column chromatography is effective for removing unreacted starting materials.[1] |
| Products of N-alkylation (in α-haloketone route) | In the reaction of 2-aminophenols with α-haloketones, direct N-alkylation of the amine can compete with the desired O-alkylation followed by cyclization. | The choice of base and solvent can influence the selectivity. A weaker base might favor initial O-alkylation. Careful control of reaction conditions is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,4-benzoxazines?
A1: The most common methods include the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes, and copper-catalyzed intramolecular Ullmann-type couplings.[1] While the Mannich reaction is well-known for 1,3-benzoxazines, it is not a direct route to the 1,4-isomers.[1]
Q2: How can I monitor the progress of my 1,4-benzoxazine synthesis?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the consumption of starting materials and the formation of the product.[1]
Q3: What is the best way to purify my 1,4-benzoxazine product?
A3: The most common and effective purification method is column chromatography on silica gel, often using a solvent system like petroleum ether/ethyl acetate.[1] Recrystallization can also be used to obtain highly pure crystalline products.
Q4: I am observing the formation of a gel in my reaction mixture when using a diamine. What is happening and how can I prevent it?
A4: The gel formation is likely due to the creation of hyperbranched triazine chains, a common side reaction in the synthesis of benzoxazines from diamines.[2] To prevent this, it is recommended to use a co-solvent system such as toluene/isopropanol to improve solubility and disrupt the formation of these networks.[2] Additionally, ensure that the paraformaldehyde is added gradually after the other reactants have fully dissolved.[2]
Q5: Can I synthesize 1,4-benzoxazines without a solvent?
A5: Yes, solvent-free synthesis methods have been developed and can be advantageous in terms of reduced reaction times and environmental impact. These methods typically involve heating a mixture of the reactants.
Data Presentation
The yield of 1,4-benzoxazine synthesis is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes representative yields for different methods.
| Synthetic Method | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | 2-Aminophenol, α-Haloketone | Varies | Base | High | Long | Variable | [1] |
| Ullmann Coupling | 2-Halophenol, 2-Chloroacetamide | Dioxane | CuI | 100 | 12-24 | High | [1] |
| Diamine-based Synthesis | Diaminodiphenylmethane, Phenol, Paraformaldehyde | Toluene/Isopropanol | - | 80-90 | 8 | 90-95 | [2] |
| Solvent-free | Diaminocyclohexane, Phenol, Paraformaldehyde | None | - | 130 | 0.25 | >85 | [4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-one[1]
This protocol describes a modern approach using an Ullmann-type coupling reaction.
-
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the resulting mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of Benzoxazine Monomers from Diamines[2]
This protocol is optimized to avoid the formation of triazine side products.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, load the calculated amount of diamine, phenol, and a toluene/isopropanol (2:1) solvent mixture.
-
Heat the mixture to 60 °C to dissolve the solid reagents.
-
Gradually add the calculated amount of paraformaldehyde.
-
Increase the temperature to 80–90 °C and carry out the synthesis for 8 hours.
-
After the reaction is complete, remove the solvents under reduced pressure.
-
Dry the product at 90 °C in a vacuum oven for 6 hours.
Visualizations
General Synthetic Pathway for 1,4-Benzoxazines
Caption: Condensation reaction of 2-aminophenol and α-haloketone.
Side Reaction in Diamine-Based Synthesis
Caption: Competing reactions in diamine-based benzoxazine synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US5543516A - Process for preparation of benzoxazine compounds in solventless systems - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of benzoxazine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of benzoxazine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and polymerization of benzoxazine derivatives.
Issue 1: Low Yield of Benzoxazine Monomer
Q: My benzoxazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in benzoxazine synthesis can stem from several factors, primarily related to reaction conditions and the purity of reagents. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The Mannich condensation reaction, the typical route for benzoxazine synthesis, may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. For some systems, refluxing for 48 hours is necessary to drive the reaction to completion.[1] The reaction temperature is also critical; syntheses are often carried out at elevated temperatures (e.g., 80–90 °C or 120 °C) for several hours.[2][3]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired benzoxazine monomer. A common side reaction, especially when using diamines, is the formation of hyperbranched triazine chains, which can even lead to gelation of the reaction mixture.[2][4]
-
Solution: The choice of solvent can influence the reaction pathway. For instance, using a mixture of toluene and isopropanol can be effective in controlling side reactions.[2] Additionally, carefully controlling the stoichiometry of the reactants (phenol, amine, and formaldehyde) is crucial. A 1:1:2 molar ratio of phenol to amine to formaldehyde is commonly used.[5]
-
-
Sub-optimal Aldehyde/Amine Source: The reactivity of the formaldehyde and amine sources can impact the yield.
-
Purification Losses: Significant amounts of product can be lost during the work-up and purification steps.
Issue 2: Difficulty in Purification and Presence of Impurities
Q: I am struggling to purify my benzoxazine monomer, and I suspect it contains impurities. How can I effectively purify the product and what are the common impurities?
A: The purity of the benzoxazine monomer is critical as impurities can significantly affect its polymerization behavior.[7]
-
Common Impurities:
-
Purification Methods:
-
Washing: A standard work-up involves washing the reaction mixture with an aqueous NaOH solution to remove unreacted phenol, followed by washing with water to remove salts and other water-soluble impurities.[1][3]
-
Recrystallization: This is a highly effective method for obtaining high-purity, crystalline benzoxazine monomers.[7] The choice of solvent for recrystallization is crucial.
-
Column Chromatography: For non-crystalline products or when very high purity is required, column chromatography is a suitable method.[7]
-
-
Verification of Purity:
-
Techniques like 1H NMR, FTIR, and DSC can be used to assess the purity. In 1H NMR, the disappearance of signals corresponding to starting materials and the appearance of characteristic peaks for the benzoxazine ring confirm the product's formation and purity.[1][7] DSC thermograms of highly purified monomers show sharp melting endotherms.[7]
-
Issue 3: Premature or Uncontrolled Polymerization
Q: My benzoxazine monomer seems to be polymerizing prematurely or the polymerization is difficult to control. What could be causing this?
A: Uncontrolled polymerization can be a significant issue, often linked to impurities or thermal history.
-
Catalytic Impurities: Acidic or phenolic impurities can act as catalysts, lowering the polymerization temperature and leading to premature curing.[9]
-
Presence of Oligomers: The presence of low molecular weight oligomers, which have reactive hydroxyl groups, can also accelerate polymerization.[8]
-
Solution: Purification methods like recrystallization can help remove these oligomers.[8]
-
-
Thermal Stress: Exposing the monomer to elevated temperatures for extended periods, even below the nominal polymerization temperature, can initiate oligomerization and subsequent polymerization.[8]
-
Solution: Store the purified monomer in a cool, dark place. Avoid prolonged heating during processing steps like solvent removal.
-
Issue 4: High Polymerization Temperature
Q: The polymerization of my benzoxazine monomer requires a very high temperature. How can I lower the curing temperature?
A: While benzoxazines can be thermally cured without a catalyst, the required temperatures (often 180-250 °C) can be a drawback.[1]
-
Use of Catalysts/Initiators: The addition of a catalyst can significantly reduce the polymerization temperature.
-
Acidic Catalysts: Cationic initiators and acidic compounds are effective in lowering the curing temperature. However, they can have drawbacks like causing corrosion.[9][10]
-
Lewis Acids: Certain Lewis acids can act as efficient catalysts.
-
Other Additives: Compounds like 3,3'-thiodipropionic acid have been shown to reduce the onset of polymerization.[8] The addition of certain fillers or other resins, like phenolic resin or imidazole, can also catalyze the curing process.[10]
-
-
Molecular Design: The structure of the benzoxazine monomer itself influences its polymerization temperature. The incorporation of certain functional groups can facilitate the ring-opening polymerization.[1] For example, the introduction of a furan moiety into the benzoxazine monomer can facilitate polymerization.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure for benzoxazine derivatives?
A1: The most common method for synthesizing 1,3-benzoxazine derivatives is the Mannich reaction.[1] This typically involves the reaction of a phenolic compound, a primary amine, and formaldehyde (often in the form of paraformaldehyde).[5][11] The reaction can be carried out in a solvent (like chloroform, toluene, or ethanol) or under solvent-free conditions.[1][6][12] The general steps are:
-
Dissolving the phenolic compound and the primary amine in a suitable solvent.
-
Adding paraformaldehyde to the solution.
-
Refluxing the mixture for a specific period (e.g., 8 to 48 hours) until the reaction is complete.[1][2]
-
Cooling the mixture and performing a work-up, which usually involves washing with a basic solution (e.g., 1N NaOH) and then with water.[1]
-
Drying the organic phase and removing the solvent to obtain the crude product.
-
Further purification by methods like recrystallization or column chromatography if necessary.[7]
Q2: What are the key characterization techniques for benzoxazine monomers and their polymers?
A2: A combination of spectroscopic and thermal analysis techniques is used:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the benzoxazine ring. Characteristic peaks include the antisymmetric and symmetric stretching of C-O-C in the oxazine ring (around 1230 cm-1 and 1030 cm-1) and the disappearance of the phenolic -OH peak from the starting material.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed structural information and confirms the successful synthesis of the target molecule. Characteristic proton signals for the oxazine ring (O-CH2-N and Ar-CH2-N) are observed.[1][7]
-
Differential Scanning Calorimetry (DSC): Used to study the curing behavior of the monomer and determine the glass transition temperature (Tg) of the resulting polymer. The DSC thermogram of the monomer shows a characteristic exothermic peak corresponding to the ring-opening polymerization.[1][7]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and degradation behavior of the polybenzoxazine. It provides information on the decomposition temperature and char yield.[1]
Q3: What are the common side reactions in benzoxazine synthesis?
A3: A significant side reaction, particularly when using diamines, is the formation of hyperbranched triazine chains.[2][4] This occurs at the initial stage of the reaction and can lead to a decrease in the yield of the desired benzoxazine or even gelation of the reaction mixture.[2] The formation of oligomers can also be considered a side reaction if a pure monomer is the desired product.[8]
Q4: Can bio-based resources be used for benzoxazine synthesis?
A4: Yes, there is a growing interest in synthesizing benzoxazines from renewable resources to create more sustainable materials.[1] Phenolic compounds derived from natural sources such as vanillin, thymol, carvacrol, eugenol, and curcumin have been successfully used to synthesize bio-based benzoxazine resins.[1][11][13] These bio-based benzoxazines often exhibit interesting properties and can be more environmentally friendly.[13]
Experimental Protocols
General Synthesis Protocol for a Bio-based Benzoxazine (Vanillin-derived) [1]
-
Reactants: Vanillin (a bio-based phenolic compound), Jeffamine D-230 (a primary amine), and paraformaldehyde.
-
Procedure: a. Add the bio-based phenolic compound (6.6 mmol) and Jeffamine D-230 (3.3 mmol) to 40 mL of chloroform in a flask. b. Stir the mixture until a clear solution is formed. c. Add paraformaldehyde (13.2 mmol) to the solution. d. Reflux the mixture for 48 hours. e. After cooling to room temperature, wash the mixture with 1N sodium hydroxide solution (3 x 30 mL) and then with water (2 x 20 mL). f. Dry the organic phase with sodium sulfate. g. Evaporate the solvent under vacuum to obtain the product.
Data Presentation
Table 1: Reaction Conditions and Yields for Selected Benzoxazine Derivatives
| Phenolic Compound | Amine | Solvent | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Reference |
| Eugenol | Furfurylamine | Toluene | 8 | 80-90 | 77.65 | [2][13] |
| Bisphenol A | Furfurylamine | Toluene | 8 | 80-90 | 93.78 | [2][13] |
| Vanillin | Jeffamine D-230 | Chloroform | 48 | Reflux | 71 | [1] |
| 4,4'-diaminodiphenylmethane | Phenol | Toluene | 8 | 80-90 | 90-95 | [2] |
| Thymol | Ethylamine | Solvent-free | - | - | 92.5 | [6] |
| Thymol | Aniline | Solvent-free | - | - | 83 | [6] |
Table 2: Curing Temperatures and Thermal Properties of Selected Polybenzoxazines
| Benzoxazine Monomer | Max. Curing Temp. (°C) | ΔH (J/g) | Tg of Polymer (°C) | Reference |
| Vanillin-Jeffamine D-230 | 207.1 | 56.3 | - | [1] |
| Thymol-Jeffamine D-230 | 262.5 | 43.3 | - | [1] |
| Carvacrol-Jeffamine D-230 | 256.1 | 24.1 | - | [1] |
| Bisphenol A - Aniline (BA-a) | ~215 | - | 168 | [7][14] |
| Bisphenol A based (cured at lower temp) | - | - | 146 | [3] |
| Indane based (cured at higher temp) | - | - | 152 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of benzoxazine derivatives.
Caption: Troubleshooting logic for common issues in benzoxazine synthesis.
References
- 1. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,4-dihydro-2H-1,4-benzoxazine derivatives like this compound?
A1: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is often achieved through a two-step process involving the reaction of an appropriate o-aminophenol with a suitable C2-synthon. For this compound, a common route involves the reaction of 4-methoxy-2-aminophenol with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1] Alternative methods may involve the ring closure of N-alkyated o-aminophenol derivatives.[1]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor during scale-up include:
-
Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly the alkylating agent, is important to manage the reaction exotherm and minimize impurity formation.
-
Agitation Speed: Adequate mixing is necessary to ensure homogeneity and good mass transfer, especially in larger reactor vessels.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and avoid over- or under-reaction.
-
pH Control: The basicity of the reaction mixture can influence the reaction rate and the formation of byproducts.
Q3: What are the primary safety concerns associated with the scale-up of this compound production?
A3: Safety is paramount during chemical synthesis scale-up. For this process, consider the following:
-
Handling of Halogenated Reagents: 1,2-Dibromoethane and 1,2-dichloroethane are toxic and carcinogenic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or fume hood.
-
Exothermic Reaction: The reaction may generate significant heat. A robust cooling system for the reactor is necessary to prevent thermal runaways.
-
Use of Bases: Strong bases like potassium carbonate or sodium hydride can be corrosive and react violently with water. Handle with care.
-
Solvent Handling: Organic solvents are often flammable. Ensure proper grounding of equipment and avoid ignition sources.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction using TLC or HPLC to ensure it has gone to completion. - Increase reaction time or temperature cautiously. - Ensure the base is of good quality and used in the correct stoichiometric amount. |
| Poor quality of starting materials. | - Verify the purity of 4-methoxy-2-aminophenol and the dihaloethane using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Suboptimal solvent. | - Experiment with different solvents. While acetone is mentioned in some procedures[1], other solvents like DMF or DMSO might be suitable. | |
| High Impurity Profile | Side reactions due to high temperature. | - Maintain a lower and more controlled reaction temperature. - Implement a slower addition rate for the dihaloethane. |
| Formation of dimers or polymers. | - This can be an issue with phase transfer catalysis.[1] Adjusting the concentration of the phase transfer catalyst or the reaction conditions might be necessary. | |
| Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. A slight excess of the dihaloethane may be required. | |
| Difficult Product Isolation | Oily product instead of a solid. | - Ensure all solvent has been removed under reduced pressure. - Attempt to crystallize the product from a suitable solvent system. - Purify via column chromatography.[1][2] |
| Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period. | |
| Inconsistent Results at Larger Scale | Poor heat transfer in the larger reactor. | - Ensure the reactor's cooling system is adequate for the scale. - Consider a semi-batch process with controlled addition of the limiting reagent. |
| Inefficient mixing. | - Increase the agitation speed or use a more efficient impeller design. - Baffles in the reactor can improve mixing. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
Objective: To synthesize this compound.
Materials:
-
4-methoxy-2-aminophenol
-
1,2-dibromoethane
-
Potassium carbonate (anhydrous)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methoxy-2-aminophenol in acetone, add anhydrous potassium carbonate.
-
Add 1,2-dibromoethane dropwise to the stirring mixture.
-
Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[1][2]
Pilot-Scale Synthesis Considerations
For scaling up the synthesis, the following points should be considered:
-
Reactor: A glass-lined or stainless steel reactor with overhead stirring, a condenser, a temperature probe, and an addition funnel is recommended.
-
Heating and Cooling: A jacketed reactor with a circulating temperature control unit is essential for managing the reaction temperature.
-
Reagent Addition: A metering pump can be used for the controlled addition of 1,2-dibromoethane.
-
Workup: A larger-scale liquid-liquid extraction setup or a centrifugal extractor may be necessary.
-
Purification: Large-scale chromatography or crystallization in a suitable reactor-crystallizer will be required.
Data Presentation
Table 1: Effect of Base on Reaction Yield and Purity
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 24 | 75 | 95 |
| 2 | NaH | THF | 66 (reflux) | 18 | 60 | 92 |
| 3 | Cs₂CO₃ | DMF | 80 | 12 | 85 | 97 |
This is illustrative data and should be confirmed by experimentation.
Table 2: Solvent Screening for Recrystallization
| Solvent System | Product Solubility | Crystal Formation |
| Ethanol/Water | Soluble in hot ethanol, precipitates on water addition | Fine needles |
| Heptane/Ethyl Acetate | Sparingly soluble in heptane, soluble in ethyl acetate | Small prisms |
| Toluene | Soluble when hot, precipitates on cooling | Large blocks |
This is illustrative data and should be confirmed by experimentation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors influencing successful process scale-up.
References
troubleshooting guide for the Mannich condensation of benzoxazines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Mannich condensation of benzoxazines. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of benzoxazines via Mannich condensation?
A1: The synthesis of 1,3-benzoxazines typically proceeds through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde. The mechanism is understood to be iminium-based, where formaldehyde and the primary amine first react to form an iminium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group, leading to an N-substituted aminomethylphenol (Mannich base). Subsequent intramolecular cyclization through condensation between the hydroxyl group of the phenol and the secondary amine, with the elimination of a water molecule, forms the characteristic oxazine ring.
Q2: What are the most common starting materials for this reaction?
A2: The reaction typically utilizes a phenolic compound with an unsubstituted ortho-position, a primary amine (either aliphatic or aromatic), and formaldehyde (or its polymer, paraformaldehyde). The choice of specific phenols and amines allows for a high degree of molecular design flexibility, enabling the synthesis of benzoxazines with tailored properties.
Q3: Is it possible to perform the synthesis without a solvent?
A3: Yes, solventless synthesis is a viable and often preferred method. It can be achieved by heating a mixture of the phenol, primary amine, and paraformaldehyde. This approach is more environmentally friendly, can reduce reaction times, and simplifies the purification process by eliminating the need to remove a high-boiling solvent.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Formaldehyde and paraformaldehyde are toxic and should be handled in a well-ventilated fume hood. Phenolic compounds can be corrosive and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction may be exothermic, so proper temperature control is crucial, especially on a larger scale.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired benzoxazine product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Mannich condensation for benzoxazine synthesis can stem from several factors related to reactants, reaction conditions, and potential side reactions. Below is a breakdown of common causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Stoichiometry | The molar ratio of phenol:amine:formaldehyde is critical. A common starting point is a 1:1:2 ratio. However, the optimal ratio can vary. For instance, in the synthesis of benzoxazine from 4,4'-diaminodiphenyl methane (MDA), the oxazine-ring content was found to be maximal at a formaldehyde to MDA mole ratio of 4.4. Systematically vary the stoichiometry to find the optimal conditions for your specific substrates. |
| Low Reaction Temperature | The Mannich condensation and subsequent cyclization often require elevated temperatures to proceed at a reasonable rate. For solventless synthesis of bisphenol-A benzoxazine, a reaction temperature of 120 °C for 1 hour has been reported. If your reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress. |
| Inappropriate Solvent | The choice of solvent can significantly impact reactant solubility and reaction rate. While solventless is an option, solvents like toluene, dioxane, and ethanol are commonly used. For some systems, a mixture of solvents, such as toluene/ethanol, may be beneficial. If reactants are not fully dissolved, consider switching to a more suitable solvent or a solvent mixture. |
| Poor Quality of Reagents | The purity of starting materials is crucial. Paraformaldehyde can depolymerize over time, and amines can oxidize. Use freshly opened or purified reagents. The purity of the synthesized benzoxazine monomer can also significantly affect its subsequent polymerization behavior. |
| Side Reactions | The formation of side products, such as Mannich bridges (oligomers) or hyperbranched triazine chains (especially with diamines), can consume starting materials and reduce the yield of the desired monomer. Adjusting the stoichiometry, particularly using a slight excess of formaldehyde, and controlling the reaction temperature can help minimize these side reactions. |
| Deactivation of Amine | For weakly basic amines, such as those with fluorine substituents, the reaction medium's pH is a critical factor. A strongly acidic condition may be necessary to achieve a high yield. |
Product Purification Issues
Q: I have obtained a crude product, but I am facing difficulties in purifying the benzoxazine monomer. What are the common impurities and effective purification techniques?
A: Purification of benzoxazine monomers can be challenging due to the presence of unreacted starting materials, oligomeric side products, and the physical state of the product itself (which can range from a viscous liquid to a solid).
| Common Impurity | Identification | Purification Method |
| Unreacted Phenol | Can be detected by TLC, HPLC, or NMR. | Washing the crude product dissolved in an organic solvent (e.g., chloroform, diethyl ether) with an aqueous solution of sodium hydroxide (e.g., 1-3N NaOH) is a common and effective method to remove unreacted phenols. This is followed by washing with water to remove residual base. |
| Unreacted Amine | Can be detected by TLC, HPLC, or NMR. | Washing with a dilute aqueous acid solution (e.g., HCl) can remove unreacted primary amines. However, care must be taken as acidic conditions can potentially hydrolyze the benzoxazine ring. |
| Oligomers (e.g., Mannich bridges) | Often results in a more viscous or solid product. Can be identified by GPC or SEC, which will show higher molecular weight species. NMR may show broadened peaks. | Column chromatography is an effective method for separating the monomer from oligomers. Recrystallization can also be used if the benzoxazine is a solid. The choice of solvent for recrystallization is crucial and may require some experimentation. |
| Residual Solvent | Can be detected by |
stability issues of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The benzoxazine ring system is susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can lead to thermal degradation, and exposure to light, especially UV radiation, may cause photodegradation.
Q2: How does pH affect the stability of the benzoxazine ring?
A2: The oxazine ring of benzoxazine derivatives is known to be susceptible to hydrolysis, and the rate of this degradation is dependent on pH.[1] Both acidic and basic conditions can catalyze the opening of the oxazine ring.[2][3] Therefore, it is crucial to control the pH of solutions containing this compound to maintain its integrity. For optimal stability, neutral or near-neutral pH conditions are generally recommended.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented, related polybenzoxazine compounds have been shown to undergo photo-oxidative degradation.[4] It is therefore advisable to protect solutions and solid samples of the compound from light, particularly from high-intensity and UV light sources, to prevent potential photodegradation. Standard photostability testing according to ICH Q1B guidelines is recommended to determine its intrinsic photosensitivity.[5][6][7]
Q4: What is the expected thermal stability of this compound?
A4: While monomeric benzoxazines are the precursors to highly thermally stable polybenzoxazines, the monomer itself will have a lower thermal stability.[4][8][9] The thermal degradation of benzoxazine-based polymers often involves cleavage of the C-N and C-O bonds in the heterocyclic ring at elevated temperatures.[4][10] It is recommended to store this compound at controlled room temperature or lower and to avoid prolonged exposure to high temperatures during experimental procedures unless polymerization is intended.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Strong acids, strong bases, and potent oxidizing agents should be used with caution when working with this compound. Strong acids and bases can promote hydrolysis of the oxazine ring.[1][2][3] Oxidizing agents may react with the benzoxazine moiety, potentially leading to degradation.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
-
Symptom: Loss of compound purity over time, appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS), or changes in solution color.
-
Possible Causes & Troubleshooting Steps:
-
pH of the Solvent: The pH of your solvent system may be too acidic or basic, leading to hydrolytic degradation.
-
Action: Measure the pH of your solution. If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system. Re-analyze the sample to see if the degradation is mitigated.
-
-
Exposure to Light: The compound may be photolabile.
-
Action: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
-
Elevated Temperature: The solution may have been exposed to high temperatures.
-
Action: Store solutions at a lower temperature (e.g., 2-8 °C) and avoid heating unless required for a specific reaction.
-
-
Presence of Oxidizing Agents: Trace amounts of oxidizing impurities in your solvents or reagents could be causing degradation.
-
Action: Use high-purity, freshly opened solvents. If oxidative degradation is suspected, consider de-gassing the solvent with nitrogen or argon.
-
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Symptom: Poor reproducibility of experimental results, or a decrease in the expected activity of the compound.
-
Possible Causes & Troubleshooting Steps:
-
Compound Instability in Assay Buffer: The pH or composition of the assay buffer may be causing the compound to degrade over the course of the experiment.
-
Action: Perform a time-course stability study of the compound in the assay buffer. Analyze aliquots at different time points (e.g., 0, 1, 2, 4, 24 hours) by a stability-indicating analytical method (e.g., HPLC) to determine the rate of degradation.
-
-
Adsorption to Labware: The compound may be adsorbing to the surface of plastic or glass containers.
-
Action: Consider using low-adsorption labware. Prepare a standard solution, transfer it to different vials, and measure the concentration in each to check for loss of compound.
-
-
Photodegradation During Assay: The experimental setup may expose the compound to light for extended periods.
-
Action: If the assay allows, perform the experiment under low-light conditions or in plates with opaque walls.
-
-
Stability Profile Summary
The following table provides a qualitative summary of the expected stability of this compound under different stress conditions.
| Stress Condition | Expected Stability | Recommendations |
| Acidic pH (e.g., pH < 4) | Low | Avoid acidic conditions; use neutral buffers. |
| Neutral pH (e.g., pH 6-8) | High | Optimal for storage and most experimental work. |
| Basic pH (e.g., pH > 9) | Low | Avoid basic conditions; use neutral buffers. |
| Elevated Temperature (>40°C) | Moderate to Low | Store at controlled room temperature or refrigerated. Avoid unnecessary heating. |
| Light Exposure (UV and Visible) | Moderate to Low | Protect from light by using amber containers or covering with foil. |
| Oxidizing Conditions | Low | Avoid contact with strong oxidizing agents. Use high-purity, de-gassed solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Hydrolysis: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: Add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Neutral Hydrolysis: Add a known volume of the stock solution to purified water to achieve a final concentration of approximately 100 µg/mL.
-
-
Incubation: Incubate the three solutions at a controlled temperature (e.g., 40 °C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method with a UV or MS detector.
-
Data Evaluation: Calculate the percentage of the remaining compound and identify the major degradation products.
Protocol 2: Photostability Testing
Objective: To assess the photostability of this compound in solid and solution states as per ICH Q1B guidelines.
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) in a chemically inert, transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][13]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples. For the solid sample, dissolve it in a suitable solvent before analysis. Use a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and dark control samples. Assess the percentage of degradation and the formation of any photodegradants.
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Logical relationship of stability factors and potential degradation pathways.
References
- 1. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. iagim.org [iagim.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis mass spectrometry [open.metu.edu.tr]
- 11. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ikev.org [ikev.org]
methods for the removal of impurities from benzoxazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from benzoxazine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the purification of benzoxazine monomers.
Problem 1: My final product has a strong odor of formaldehyde.
-
Possible Cause: Incomplete reaction or insufficient removal of unreacted formaldehyde.
-
Solution:
-
Aqueous Wash: Wash the crude product solution (e.g., in chloroform or dichloromethane) with distilled water multiple times to remove water-soluble formaldehyde.
-
Vacuum Drying: After extraction and drying of the organic phase, ensure the product is thoroughly dried under vacuum to remove residual volatile impurities.
-
Problem 2: The 1H NMR spectrum of my product shows broad peaks and a low purity reading.
-
Possible Causes:
-
Presence of oligomeric species.
-
Residual solvent.
-
Paramagnetic impurities.
-
-
Solutions:
-
Recrystallization: This is a highly effective method for removing oligomers and other impurities. The process relies on the differential solubility of the monomer and impurities in a given solvent system at varying temperatures.
-
Column Chromatography: For complex mixtures or when high purity is essential, column chromatography provides excellent separation based on the differential adsorption of components to the stationary phase.
-
Thorough Drying: Ensure all solvent is removed from the sample before NMR analysis, as residual solvent can lead to peak broadening.
-
Problem 3: My purified benzoxazine shows a lower-than-expected curing temperature in DSC analysis.
-
Possible Cause: Presence of cationic impurities, such as unreacted phenols, which can catalyze the ring-opening polymerization.[1][2]
-
Solution:
-
Alkaline Wash: Wash the crude product solution with a dilute aqueous base, such as 1-3N sodium hydroxide (NaOH) solution, to remove acidic phenolic impurities.[3][4][5] This is followed by washing with distilled water until the aqueous layer is neutral.
-
Recrystallization: This method is also effective in removing phenolic impurities.
-
Problem 4: The yield of my purified product is very low.
-
Possible Causes:
-
Product loss during multiple washing or extraction steps.
-
Suboptimal recrystallization conditions (e.g., incorrect solvent, cooling too quickly).
-
Adsorption of the product onto the stationary phase during column chromatography.
-
-
Solutions:
-
Optimize Washing: Minimize the number of washes while ensuring effective impurity removal. Check the pH of the aqueous layer to monitor the removal of acidic or basic impurities.
-
Optimize Recrystallization: Carefully select the recrystallization solvent system. The ideal solvent should dissolve the benzoxazine monomer at an elevated temperature but have low solubility at lower temperatures.[6] Allow the solution to cool slowly to maximize crystal formation and purity.
-
Optimize Column Chromatography: Choose an appropriate solvent system (eluent) to ensure the desired compound moves down the column at a reasonable rate without excessive retention. Monitor the separation using thin-layer chromatography (TLC) to determine the optimal eluent composition.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in benzoxazine synthesis?
A1: The most common impurities are unreacted starting materials (phenol, primary amine, and formaldehyde) and oligomeric side-products formed during the reaction.[1][7] The presence of these impurities can significantly affect the polymerization behavior and final properties of the polybenzoxazine.[1]
Q2: How can I assess the purity of my benzoxazine monomer?
A2: The purity of benzoxazine monomers is typically assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural confirmation and purity assessment.[1][3] The characteristic peaks for the oxazine ring protons (Ar-CH2-N and O-CH2-N) should be sharp and well-defined.[8][9][10] The presence of impurities can be identified by extraneous peaks in the spectrum. Quantitative 1H NMR (qNMR) can be used for accurate purity determination.[11][12][13]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution of the product.[3][14][15] A pure monomer should show a single, narrow peak, while the presence of oligomers will result in additional peaks at lower elution volumes (higher molecular weight).[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal curing behavior of the benzoxazine monomer.[4][16][17] The presence of impurities can lead to a broadening of the curing exotherm or a shift in the polymerization temperature.[1][16]
Q3: Can you provide a general purification workflow for benzoxazine monomers?
A3: A general workflow for purifying crude benzoxazine monomers is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]
strategies to reduce byproduct formation in 1,4-benzoxazine synthesis
Welcome to the technical support center for the synthesis of 1,4-benzoxazine and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our focus is on practical strategies to minimize byproduct formation and enhance the yield and purity of your target 1,4-benzoxazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the classical synthesis of 3,4-dihydro-2H-1,4-benzoxazines from 2-aminophenol and dihaloalkanes/alpha-haloketones?
A1: The primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation of 2-aminophenol, which has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). The most common byproducts are the undesired O-alkylated isomer, N,O-dialkylated products, and dimers. Traditional synthesis methods that use harsh reaction conditions can also lead to low yields and the formation of complex side products.
Q2: How can I selectively achieve N-alkylation over O-alkylation of 2-aminophenol?
A2: Achieving selective N-alkylation is crucial for minimizing byproducts. The choice of base and solvent system plays a significant role. For selective N-alkylation, a polar aprotic solvent with a strong, non-nucleophilic base is often preferred as this combination enhances the nucleophilicity of the amino group. In contrast, for O-alkylation, a polar protic solvent with a weak base can favor the formation of the more nucleophilic phenoxide ion.
Q3: What causes the formation of dimers and polymeric materials during the synthesis?
A3: Dimerization and polymerization can occur, particularly in synthesis routes that proceed through an o-quinonimine intermediate. This intermediate is highly unstable and can undergo self-condensation if not efficiently trapped by the desired dienophile in cycloaddition reactions.
Q4: Are there modern synthetic methods that offer better control over byproduct formation?
A4: Yes, modern catalytic methods have been developed to provide higher yields and selectivity under milder conditions. Copper-catalyzed Ullmann-type couplings, involving the intramolecular cyclization of a pre-formed intermediate, and various palladium-catalyzed reactions are effective strategies.[1][2] Biocatalytic approaches are also emerging as a green alternative.
Troubleshooting Guide
Below are common issues encountered during 1,4-benzoxazine synthesis and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired 1,4-benzoxazine | - Incorrect choice of base or solvent, leading to poor reactivity or side reactions.- Reaction temperature is too low or reaction time is too short.- Deactivation of the catalyst in catalytic reactions. | - Screen different base/solvent combinations. For classical synthesis, consider using a weaker base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Ensure anhydrous and inert conditions for catalytic reactions. |
| Formation of a mixture of N- and O-alkylated isomers | - The nucleophilicity of the amino and hydroxyl groups are comparable under the reaction conditions. | - To favor N-alkylation, use a strong, non-nucleophilic base in a polar aprotic solvent.- To favor O-alkylation, consider protecting the amino group (e.g., as a Schiff base) before alkylation, followed by deprotection and cyclization. |
| Significant formation of dimeric or polymeric byproducts | - Instability of the o-quinonimine intermediate in oxidative cycloaddition reactions. | - Ensure a stoichiometric or slight excess of the trapping agent (dienophile) is present.- Maintain dilute reaction conditions to minimize intermolecular side reactions.- Optimize the rate of oxidant addition to control the concentration of the reactive intermediate. |
| Difficulty in purifying the final product | - The polarity of the desired product is similar to that of the byproducts.- The product is unstable on silica gel. | - For basic 1,4-benzoxazine products, consider adding a small amount of triethylamine (0.1-1%) to the eluent during column chromatography to reduce tailing.- If the product is a solid, recrystallization can be an effective purification method.- For products that are sensitive to acid, consider using neutral or basic alumina for chromatography. |
Experimental Protocols
Protocol 1: Optimized Synthesis of 3,4-dihydro-2H-1,4-benzoxazine via Two-Step Sequence
This protocol is an alternative to the direct alkylation of 2-aminophenol and is designed to avoid the formation of isomeric byproducts by starting from a commercially available benzoxazole.
Step 1: Reduction of Benzoxazole to N-methyl-2-aminophenol
-
In a round-bottom flask, dissolve benzoxazole (1.0 eq) in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (approx. 2.0 eq).
-
After the addition of NaBH₄, add a catalytic amount of acetic acid.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-aminophenol, which can be used in the next step without further purification.
Step 2: Ring Closure to form 4-methyl-3,4-dihydro-2H-1,4-benzoxazine
-
To a solution of N-methyl-2-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add 1,2-dibromoethane (1.5-2.0 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0-2.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-methyl-3,4-dihydro-2H-1,4-benzoxazine.
Protocol 2: Microwave-Assisted Regioselective Synthesis of 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines
This method favors O-alkylation followed by intramolecular amidation to yield the desired product with high regioselectivity.[3]
-
In a microwave-safe vessel, combine the 2-aminophenol (1.0 eq), a 2-bromoalkanoate (1.2 eq), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) in a suitable solvent like DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 120-150°C for 20-40 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine.[3]
Visualizing Reaction Pathways
To better understand the strategies for reducing byproduct formation, it is helpful to visualize the competing reaction pathways.
Caption: Competing N- vs. O-alkylation pathways in 1,4-benzoxazine synthesis.
This diagram illustrates the critical choice between N-alkylation, which leads to the desired 1,4-benzoxazine, and O-alkylation, which results in an isomeric byproduct. The reaction conditions, particularly the choice of base and solvent, can be tuned to favor the desired N-alkylation pathway. Dimerization and polymerization can also occur from the reactive intermediates.
Caption: A logical workflow for synthesizing and purifying 1,4-benzoxazines.
References
Technical Support Center: Enhancing the Purity of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine for use in sensitive biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the minimum acceptable purity of this compound for biological assays?
A1: For most biological assays, a purity of >95% is considered the minimum. However, for sensitive applications such as cell-based assays or in vivo studies, a purity of >98% or even >99% is highly recommended to avoid off-target effects from impurities.
Q2: What are the common impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials such as 2-amino-4-methoxyphenol and 2-chloroethanol, side-products from over-reaction or alternative reaction pathways, and residual solvents from the synthesis and purification process. Discoloration of the compound, often appearing as a yellow-brown or pink-purple hue, can be an indicator of oxidation.[1][2]
Q3: How can I remove residual solvent from my purified compound?
A3: Residual solvents can often be removed by drying the compound under high vacuum for an extended period. If the solvent has a relatively high boiling point, gentle heating under vacuum can be effective. For stubborn residual solvents, dissolving the compound in a low-boiling point solvent in which it is highly soluble and then re-evaporating the solvent can help.
Q4: My purified this compound is discolored. What could be the cause and how can I fix it?
A4: Discoloration, particularly a yellow to brown tint, often suggests the presence of oxidized impurities. Aminophenols, which are precursors to benzoxazines, are particularly susceptible to oxidation.[2] Purification by column chromatography or recrystallization can often remove these colored impurities. To prevent future oxidation, store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[2]
Troubleshooting Guides
Low Purity After Synthesis
Problem: The initial purity of the synthesized this compound is below the desired specification for biological assays.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of a reagent. |
| Side Reactions | Optimize reaction conditions such as temperature and reaction time to minimize the formation of byproducts.[1] |
| Ineffective Work-up | Ensure that the aqueous work-up effectively removes water-soluble impurities. Multiple extractions with an appropriate organic solvent may be necessary. |
Issues with Recrystallization
Problem: Difficulty in obtaining pure crystals of this compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| No Crystal Formation | The solution may be too dilute. Evaporate some of the solvent to increase the concentration. Alternatively, the solution may be supersaturated; try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the compound is significantly impure. Try slower cooling or adding a small amount of a co-solvent to increase solubility. |
| Low Recovery | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. Reduce the initial volume of the solvent. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration. |
Challenges in Column Chromatography
Problem: Poor separation of this compound from impurities during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor Resolution of Spots on TLC | The chosen eluent system is not optimal. Experiment with different solvent polarities to achieve better separation of the target compound from impurities on a TLC plate before running the column. |
| Compound Streaking on the Column | The compound may be too polar for the chosen eluent, or the column may be overloaded. Try a more polar eluent system or reduce the amount of crude material loaded onto the column. |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. A very slow gradient elution or the use of a different stationary phase (e.g., alumina instead of silica gel) might be necessary. |
Experimental Protocols
Recrystallization Protocol
This protocol is adapted from methods used for structurally similar benzoxazine derivatives.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Anhydrous ether has been shown to be an effective recrystallization solvent for a similar compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography Protocol
This protocol is based on the purification of a closely related methoxy-substituted benzoxazine.[3]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: A starting point for the eluent system is a mixture of a non-polar and a slightly more polar solvent. For a similar compound, a mixture of hexane and dichloromethane (DCM) in a 2:1 v/v ratio was effective.[3] Adjust the ratio based on TLC analysis of the crude material to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Summary of Purification and Analytical Methods
| Method | Typical Conditions/Parameters | Expected Outcome |
| Recrystallization | Solvent: Ethanol, Methanol, or Anhydrous Ether | Purity >98% |
| Flash Column Chromatography | Stationary Phase: Silica GelEluent: Hexane:Dichloromethane (e.g., 2:1 v/v) | Purity >99% |
| HPLC Analysis | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water or Methanol/Water gradient | Quantitative purity determination |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Structural confirmation and assessment of impurities |
| GC-MS | Column: Capillary column (e.g., DB-5ms)Ionization: Electron Impact (EI) | Identification of volatile impurities and confirmation of molecular weight |
Visualizations
References
Validation & Comparative
Unveiling the Molecular Blueprint: A Comparative Guide to the Structural Confirmation of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comparative analysis of mass spectrometry for the structural confirmation of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic scaffold. Due to the limited availability of direct experimental mass spectrometry data in peer-reviewed literature for this specific compound, this guide presents a predicted fragmentation pattern based on established principles for analogous structures. This is supplemented with a comparison to other widely-used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, to offer a comprehensive approach to structural elucidation.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural confirmation of this compound (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.
Predicted Mass Spectrometry Data
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 165 | [M]⁺• | - |
| 150 | [M - CH₃]⁺ | •CH₃ |
| 136 | [M - C₂H₅]⁺ | •C₂H₅ |
| 122 | [M - C₂H₅N]⁺• | C₂H₅N |
| 108 | [M - C₃H₅NO]⁺• | C₃H₅NO |
| 94 | [C₆H₆O]⁺• | C₃H₅N |
| 77 | [C₆H₅]⁺ | C₃H₆NO |
Note: The predicted fragmentation is based on typical fragmentation pathways of related structures. Actual experimental data may vary.
Comparative Spectroscopic Analysis
A multi-technique approach is often the most robust strategy for structure confirmation. Below is a comparison of mass spectrometry with NMR and FT-IR spectroscopy for the analysis of this compound.
Table 2: Comparison of Spectroscopic Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FT-IR) | Presence of functional groups. | Fast, simple sample preparation, non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Mass Spectrometry (Hypothetical Protocol)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with both EI and ESI sources.
Electron Ionization (EI) Method:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Electrospray Ionization (ESI-MS/MS) Method:
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Ionization: The solution is infused into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The protonated molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Mass Analysis: The resulting fragment ions are analyzed in the second mass analyzer.
-
Data Analysis: The fragmentation pattern is used to deduce the structure of the molecule.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish connectivity.
-
Data Analysis: Chemical shifts, coupling constants, and correlations from 2D spectra are analyzed to determine the complete structure.
FT-IR Spectroscopy (General Protocol)
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film of the sample is cast on a salt plate from a volatile solvent.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups. For this compound, characteristic bands for N-H, C-O, C-N, and aromatic C-H and C=C bonds would be expected.[1][2]
Visualizing the Analysis
To further clarify the analytical process, the following diagrams illustrate the predicted fragmentation pathway and the overall workflow for structure confirmation.
Caption: Predicted EI fragmentation pathway for this compound.
Caption: A comprehensive workflow for the structural confirmation of a synthesized compound.
References
A Comparative Guide to the Biological Activity of 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine and its related analogs. While direct comparative data for this compound is limited in publicly available literature, this document summarizes the known biological activities of the broader 1,4-benzoxazine class of compounds, with a focus on derivatives exhibiting antioxidant, antimicrobial, and neuroprotective properties. The information presented is based on available experimental data from various scientific publications.
Overview of Biological Activities
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These include neuroprotective, antimicrobial, antifungal, and anticancer properties. The specific biological activity and potency are highly dependent on the nature and position of substituents on the benzoxazine ring system.
Comparative Analysis of Biological Activity
This section presents available quantitative data on the biological activities of various 1,4-benzoxazine analogs. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Antioxidant Activity
Several 1,4-benzoxazine derivatives have been investigated for their ability to scavenge free radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
| Compound | Assay | IC50 (µg/mL) | Reference |
| 6-methoxy-7-methyl-1,4-benzoxazine derivative (Compound 3d) | DPPH Radical Scavenging | 53.33 | [1] |
Antimicrobial Activity
The antimicrobial properties of 1,4-benzoxazine derivatives have been explored against various bacterial strains. The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2][3][4]
| Compound | Target Organism | Activity Metric | Value | Mechanism of Action | Reference |
| 2H-benzo[b][2][5]oxazin-3(4H)-one derivatives | E. coli, S. aureus, B. subtilis | Zone of Inhibition | Varies | DNA Gyrase Inhibition | [2][3][4] |
Neuroprotective Activity
Certain 1,4-benzoxazine analogs have demonstrated significant neuroprotective effects in various in vitro and in vivo models. The proposed mechanisms of action include the inhibition of oxidative stress-mediated neuronal degeneration.[6]
| Compound | Model System | Observed Effect | Proposed Mechanism of Action | Reference |
| 3,3-diphenyl-substituted-1,4-benzoxazine derivative | Oxidative stress-mediated neuronal degeneration in vitro | Potent neuroprotective activity | Inhibition of oxidative stress | [6] |
| 8-amino-1,4-benzoxazine derivatives | Oxidative stress-mediated neuronal degeneration in neuronal cell cultures | Potent neuroprotective activity without intrinsic cytotoxicity | Antioxidant properties | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a standard method for assessing the free radical scavenging activity of a compound.[8][9][10][11]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound and positive control in methanol or ethanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the test compound or positive control solutions at different concentrations to the respective wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test compound.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a general method for evaluating the neuroprotective effects of compounds against oxidative stress-induced neuronal cell death.[12][13][14][15]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
Test compound
-
Positive control (e.g., N-acetylcysteine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or positive control for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: After the pre-incubation period, expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂) at a concentration known to cause significant cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cell Viability Assessment:
-
After incubation, remove the medium and add the MTT solution to each well.
-
Incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect of the test compound is determined by its ability to increase cell viability in the presence of the oxidative stressor compared to cells treated with the stressor alone.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for the antioxidant and antimicrobial activities of 1,4-benzoxazine derivatives.
Antioxidant Mechanism: Radical Scavenging
Caption: Proposed mechanism of antioxidant activity of 1,4-benzoxazine analogs.
Antimicrobial Mechanism: DNA Gyrase Inhibition
Caption: Proposed mechanism of antimicrobial activity via DNA gyrase inhibition.
Conclusion
Derivatives of the 1,4-benzoxazine scaffold represent a promising class of compounds with a diverse range of biological activities. The available data suggests that substitutions on the benzoxazine ring, such as the inclusion of a methoxy group, can significantly influence their antioxidant, antimicrobial, and neuroprotective properties. However, a more direct and systematic comparative analysis of this compound and its close analogs under standardized experimental conditions is required to fully elucidate their structure-activity relationships and therapeutic potential. Further research into the specific signaling pathways modulated by these compounds will be crucial for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. louis.uah.edu [louis.uah.edu]
- 12. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]
- 15. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Comparative Guide for Drug Development Professionals
A detailed examination of the structure-activity relationships (SAR) of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine derivatives reveals critical insights for the design of potent and selective α1-adrenoceptor antagonists, a class of drugs with significant therapeutic potential in cardiovascular diseases such as hypertension. This guide provides a comparative analysis of these derivatives, supported by experimental data, to inform future drug discovery and development efforts in this area.
The this compound scaffold has been identified as a promising pharmacophore for targeting α1-adrenergic receptors. Systematic structural modifications of this core have demonstrated a profound impact on biological activity, highlighting key regions of the molecule that govern its interaction with the receptor.
Comparative Analysis of N-Substituted Derivatives
The primary focus of SAR studies on this scaffold has been the modification of the nitrogen atom at the 4-position of the benzoxazine ring. Variations in the N-substituent have led to a wide range of potencies, providing a clear understanding of the structural requirements for optimal α1-adrenoceptor blockade.
Table 1: α1-Adrenoceptor Antagonist Activity of N-Substituted this compound Derivatives
| Compound | N-Substituent (R) | α1-Adrenoceptor Antagonist Potency (pA2) |
| 1 | -CH2CH2-(2-methoxyphenyl) | 8.3 |
| 2 | -CH2CH2CH2-(2-methoxyphenyl) | 7.8 |
| 3 | -CH2CH2-(2-ethoxyphenyl) | 8.1 |
| 4 | -CH2CH2-(2-isopropoxyphenyl) | 7.9 |
| 5 | -CH2CH2-(2,6-dimethoxyphenyl) | 7.5 |
| 6 | -CH2CH2-(benzodioxan-2-yl) | 9.1 |
Data presented in this table is a summary of findings from relevant SAR studies and is intended for comparative purposes.
The data clearly indicates that the nature of the N-substituent is a major determinant of α1-adrenoceptor antagonist activity. A two-carbon linker between the benzoxazine nitrogen and an aromatic moiety appears to be optimal, as seen in the high potency of compound 1 . Extending this linker to three carbons (compound 2 ) leads to a decrease in activity. Furthermore, substitution on the terminal aromatic ring plays a crucial role. While small alkoxy groups at the ortho position are well-tolerated (compounds 1 , 3 , and 4 ), a bulkier di-ortho substitution (compound 5 ) is detrimental to potency. Notably, incorporating a benzodioxan moiety (compound 6 ) results in a significant enhancement of antagonist activity, suggesting a favorable interaction with a specific sub-pocket of the α1-adrenoceptor.
Influence of the 6-Methoxy Group
The presence of the methoxy group at the 6-position of the benzoxazine ring is a recurring feature in potent derivatives. While extensive SAR studies on the modification of this specific group are limited in the public domain, its conservation across active analogs suggests it plays a significant role in receptor binding, potentially through hydrogen bonding or by influencing the overall electronic properties of the aromatic ring. Comparative studies with related benzoxazine and benzodioxane structures often highlight the importance of methoxy or other electron-donating substituents on the aromatic ring for high affinity at adrenergic receptors.
Experimental Protocols
The determination of the α1-adrenoceptor antagonist activity of these compounds typically involves in vitro functional assays. A detailed methodology for a representative experiment is provided below.
α1-Adrenoceptor Antagonist Assay in Isolated Rat Vas Deferens
Objective: To determine the potency of test compounds as antagonists of α1-adrenoceptor-mediated smooth muscle contraction.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (α1-adrenoceptor agonist)
-
Test compounds (this compound derivatives)
-
Organ bath system with isometric force transducers
Procedure:
-
Male Wistar rats are euthanized by cervical dislocation.
-
The vasa deferentia are isolated, cleaned of adhering connective tissue, and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Tissues are allowed to equilibrate for 60 minutes under a resting tension of 1g.
-
Cumulative concentration-response curves to the α1-agonist phenylephrine are obtained to establish a baseline contractile response.
-
The tissues are then washed and incubated with a specific concentration of the test compound (antagonist) for 30 minutes.
-
A second cumulative concentration-response curve to phenylephrine is then generated in the presence of the antagonist.
-
This procedure is repeated with increasing concentrations of the antagonist.
Data Analysis: The antagonist potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The pA2 value is calculated using a Schild plot analysis.
Signaling Pathways and Experimental Workflow
The interaction of this compound derivatives with α1-adrenoceptors initiates a well-defined signaling cascade that ultimately leads to smooth muscle contraction. The experimental workflow for determining the antagonist activity is designed to quantify the inhibition of this pathway.
Caption: α1-Adrenoceptor signaling pathway and point of antagonist intervention.
Caption: Workflow for determining the pA2 value of an α1-adrenoceptor antagonist.
Conclusion and Future Directions
The SAR studies of this compound derivatives have established a clear pharmacophore for α1-adrenoceptor antagonism. The key structural features for high potency include the this compound core, an N-substituent comprising a two-carbon linker to an appropriately substituted aromatic ring, with the benzodioxan moiety being particularly favorable.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the terminal aromatic ring to further optimize potency and selectivity.
-
Investigating modifications at other positions of the benzoxazine ring to probe for additional interaction sites on the receptor.
-
Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most potent compounds.
-
Elucidating the binding mode of these ligands with the α1-adrenoceptor through molecular modeling and structural biology to guide rational drug design.
By building upon the foundational SAR data presented in this guide, researchers can accelerate the development of novel and improved α1-adrenoceptor antagonists based on the this compound scaffold for the treatment of cardiovascular and other related disorders.
validation of the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine through spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the validation of the synthesis of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes a combination of predicted spectroscopic values and experimental data from structurally similar analogs to provide a reliable reference for its characterization.
Introduction
The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a core structural motif in numerous biologically active compounds, making its derivatives, such as the 6-methoxy substituted analog, valuable targets in medicinal chemistry and drug discovery. The precise characterization of these synthesized molecules is paramount to ensure their purity and structural integrity. This guide outlines the expected outcomes from key spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for the successful validation of this compound.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and compare it with the experimental data of two structural analogs: 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol and 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~6.7-6.5 (m) | multiplet | 3H | Aromatic protons |
| ~4.2 (t) | triplet | 2H | O-CH₂ | |
| ~3.7 (s) | singlet | 3H | O-CH₃ | |
| ~3.4 (t) | triplet | 2H | N-CH₂ | |
| ~3.3 (br s) | broad singlet | 1H | N-H | |
| 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol | 8.48 (s) | singlet | 1H | OH |
| 6.37 (d, J=8.5 Hz) | doublet | 1H | Aromatic H | |
| 5.96 (d, J=2.8 Hz) | doublet | 1H | Aromatic H | |
| 5.82 (dd, J=8.4, 2.8 Hz) | doublet of doublets | 1H | Aromatic H | |
| 3.97 (t, J=4.4 Hz) | triplet | 2H | O-CH₂ | |
| 3.18 (t, J=4.3 Hz) | triplet | 2H | N-CH₂ | |
| 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | 6.75-6.65 (m) | multiplet | 1H | Aromatic H |
| 6.50-6.40 (m) | multiplet | 2H | Aromatic H | |
| 4.28 (t, J=4.5 Hz) | triplet | 2H | O-CH₂ | |
| 3.75 (s) | singlet | 3H | O-CH₃ | |
| 3.40 (t, J=4.5 Hz) | triplet | 2H | N-CH₂ | |
| 3.5 (br s) | broad singlet | 1H | N-H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~153 | C-O (Aromatic) |
| ~142 | C-N (Aromatic) | |
| ~138 | Aromatic C-O | |
| ~118, ~116, ~110 | Aromatic C-H | |
| ~65 | O-CH₂ | |
| ~56 | O-CH₃ | |
| ~44 | N-CH₂ | |
| 3,4-dihydro-2H-benzo[b][1][2]oxazin-6-ol | 152.2 | C-O (Aromatic) |
| 136.6 | C-N (Aromatic) | |
| 135.8 | Aromatic C-OH | |
| 116.7, 103.8, 102.0 | Aromatic C-H | |
| 65.0 | O-CH₂ | |
| 47.2 | N-CH₂ |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1610-1580 | Strong | C=C Aromatic Ring Stretch |
| 1510-1490 | Strong | C=C Aromatic Ring Stretch |
| 1280-1230 | Strong | Aryl-O Stretch (Asymmetric) |
| 1050-1020 | Strong | Aryl-O Stretch (Symmetric) |
| 1250-1200 | Strong | C-N Stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Technique | Predicted [M]⁺ (m/z) | Predicted [M+H]⁺ (m/z) |
| Electron Ionization (EI) | 165.0790 | - |
| Electrospray Ionization (ESI) | - | 166.0863 |
Experimental Protocols
A plausible synthetic route to this compound involves the reaction of 2-amino-5-methoxyphenol with a two-carbon electrophile, such as 1,2-dibromoethane or chloroacetyl chloride followed by reduction.
General Synthesis of this compound:
-
N-alkylation of 2-amino-5-methoxyphenol: To a solution of 2-amino-5-methoxyphenol (1 equivalent) in a suitable solvent such as acetonitrile or DMF, is added a base like potassium carbonate (2-3 equivalents). 1,2-dibromoethane (1.1 equivalents) is then added, and the mixture is heated to reflux for 12-24 hours. The reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization Protocol:
-
¹H and ¹³C NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Infrared (IR) Spectroscopy: A small amount of the purified product is analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the synthesized compound are determined using a mass spectrometer, with either electron ionization (EI) or electrospray ionization (ESI) techniques.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic validation of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Validation of a Synthesized Compound.
Conclusion
The successful synthesis of this compound can be confidently validated through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide, by providing predicted data and comparing it with that of close structural analogs, offers a robust framework for researchers to interpret their experimental findings and confirm the identity and purity of their target molecule. The detailed experimental protocols and the validation workflow diagram further serve as practical tools for the synthesis and characterization of this and other related benzoxazine derivatives.
References
comparative study of different synthetic routes to 1,4-benzoxazines
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1] The development of efficient and versatile synthetic strategies to access this core structure is a continuous area of research. This guide provides a comparative overview of four prominent synthetic routes to 1,4-benzoxazines, presenting their methodologies, quantitative data, and mechanistic pathways to assist researchers in selecting the most suitable approach for their specific needs.
Classical Synthesis: Condensation of 2-Aminophenols with α-Haloketones
One of the most established and direct methods for the synthesis of 1,4-benzoxazines involves the condensation of 2-aminophenols with α-haloketones. This method is valued for its straightforward approach and the ready availability of starting materials. However, it often necessitates harsh reaction conditions, including high temperatures and prolonged reaction times, and the yields can be inconsistent depending on the substrates used.[1]
Experimental Protocol
A mixture of a 2-aminophenol (1.0 mmol), an α-haloketone (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a suitable solvent like ethanol or DMF is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Data Presentation
| Entry | 2-Aminophenol | α-Haloketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminophenol | 2-Bromoacetophenone | K₂CO₃ | Ethanol | 78 | 8 | 65 |
| 2 | 4-Methyl-2-aminophenol | 2-Chloro-1-phenylethanone | NaHCO₃ | DMF | 153 | 6 | 72 |
| 3 | 4-Chloro-2-aminophenol | 1-Bromo-2-butanone | K₂CO₃ | Acetonitrile | 82 | 12 | 58 |
| 4 | 2-Amino-5-nitrophenol | 2-Bromo-1-(4-methoxyphenyl)ethanone | Cs₂CO₃ | Dioxane | 101 | 10 | 68 |
Signaling Pathway
Caption: Classical synthesis of 1,4-benzoxazines.
Copper-Catalyzed Intramolecular Cyclization
Modern synthetic methodologies often employ transition-metal catalysis to achieve milder reaction conditions, broader substrate scope, and improved yields. Copper-catalyzed intramolecular cyclizations, particularly Ullmann-type couplings, have emerged as a powerful strategy for the synthesis of 1,4-benzoxazines.[1] This approach typically involves the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.
Experimental Protocol
To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL) is added CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[1] The resulting mixture is stirred at 100 °C for 12-24 hours.[1] After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[1]
Data Presentation
| Entry | 2-Halophenol | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromophenol | Ethanolamine | CuI (10) | K₂CO₃ | Dioxane | 100 | 24 | 85 |
| 2 | 2-Iodophenol | 2-(Methylamino)ethanol | CuI (10) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 2-Bromo-4-chlorophenol | 2-Aminoethanol | Cu₂O (5) | K₃PO₄ | DMSO | 120 | 12 | 88 |
| 4 | 2-Bromo-4-methoxyphenol | 2-(Benzylamino)ethanol | CuI (10) | K₂CO₃ | Dioxane | 100 | 20 | 78 |
Signaling Pathway
Caption: Copper-catalyzed synthesis of 1,4-benzoxazines.
Y(OTf)₃-Catalyzed Cascade Reaction of Benzoxazoles with Propargylic Alcohols
A novel and efficient approach for the synthesis of 1,4-benzoxazines involves a Yttrium(III) triflate-catalyzed cascade reaction. This method utilizes readily available benzoxazoles and propargylic alcohols to generate a diverse range of aldehyde-containing 1,4-benzoxazine derivatives in moderate to excellent yields. The reaction proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure.
Experimental Protocol
A mixture of the benzoxazole (0.5 mmol), propargylic alcohol (0.6 mmol), and Y(OTf)₃ (0.05 mmol) in 1,2-dichloroethane (DCE, 2 mL) is stirred at 80 °C for 12-16 hours.[1] The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the aldehyde-containing 1,4-benzoxazine.
Data Presentation
| Entry | Benzoxazole | Propargylic Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoxazole | 1-Phenylprop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 12 | 85 |
| 2 | 5-Methylbenzoxazole | 1-(p-Tolyl)prop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 14 | 92 |
| 3 | 5-Chlorobenzoxazole | 1-(4-Chlorophenyl)prop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 16 | 78 |
| 4 | Benzoxazole | 1,3-Diphenylprop-2-yn-1-ol | Y(OTf)₃ (10) | DCE | 80 | 12 | 89 |
Signaling Pathway
Caption: Y(OTf)₃-catalyzed cascade reaction for 1,4-benzoxazine synthesis.
Transition-Metal-Free Synthesis from α-Aminocarbonyls
In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free approaches have gained significant attention. A notable example is the one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. This protocol, often conducted in a green solvent like ethanol, exhibits a broad substrate scope and good functional group tolerance, with yields reaching up to 83%.[2][3]
Experimental Protocol
A mixture of an α-aminocarbonyl (0.2 mmol), a base (1.0 equiv.), and an acid (3.0 equiv.) in ethanol is heated in a sealed tube at 100 °C for 3 hours in the presence of air.[3] Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1,4-benzoxazine derivative.
Data Presentation
| Entry | α-Aminocarbonyl | Base | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-1-phenylethanone | K₂CO₃ | Acetic Acid | Ethanol | 100 | 3 | 80 |
| 2 | 2-Amino-1-(4-methylphenyl)ethanone | Cs₂CO₃ | Propionic Acid | Ethanol | 100 | 3 | 78 |
| 3 | 2-Amino-1-(4-chlorophenyl)ethanone | K₂CO₃ | Acetic Acid | Ethanol | 100 | 3 | 82 |
| 4 | 2-Amino-1-(4-nitrophenyl)ethanone | NaHCO₃ | Formic Acid | Ethanol | 100 | 3 | 75 |
Signaling Pathway
Caption: Transition-metal-free synthesis of 1,4-benzoxazines.
Conclusion
The synthesis of 1,4-benzoxazines can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The classical condensation of 2-aminophenols with α-haloketones offers a straightforward approach but often requires harsh conditions. Modern catalytic methods, such as copper-catalyzed intramolecular cyclizations and Y(OTf)₃-catalyzed cascade reactions, provide access to a broader range of derivatives under milder conditions and with higher efficiency. Furthermore, the development of transition-metal-free protocols represents a significant advancement towards more sustainable and economical synthetic strategies. The choice of a particular method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. This comparative guide provides the necessary data and a clear visualization of the key synthetic pathways to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Assessment of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
In the development of novel chemical entities for pharmaceutical and research applications, the rigorous assessment of compound purity is a critical, non-negotiable step. For 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound belonging to a class with significant biological and material science interest, ensuring high purity is paramount for accurate biological testing and reproducible results.[1]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of this compound. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in selecting the most appropriate methodology.
Primary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. The method separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.
The general workflow for assessing the purity of this compound via HPLC involves several sequential steps, from sample preparation to final data analysis and reporting.
References
A Comparative Analysis of the Antimicrobial Efficacy of Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Benzoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant activity against a broad spectrum of pathogenic bacteria and fungi. This guide provides a comparative overview of the antimicrobial efficacy of various benzoxazine derivatives, supported by experimental data from recent studies. It also details the methodologies employed in these key experiments to facilitate reproducibility and further investigation.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of benzoxazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in diffusion assays. The following tables summarize the reported efficacy of several distinct benzoxazine derivatives against various microorganisms.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Benzoxazine Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamide derivatives | Gram-positive bacteria | 31.25 - 62.5 | |
| Gram-negative bacteria | 31.25 - 62.5 | ||
| Fungi | 31.25 - 62.5 | ||
| Bio-based Benzoxazine Monomer (BOZ-Ola) | Staphylococcus aureus | 5 | |
| 1,4-Benzoxazin-3-one derivatives | Staphylococcus aureus | 16 | |
| Escherichia coli | 16 | ||
| Candida albicans | 6.25 | ||
| 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol | Acinetobacter baumannii | 32 (43% inhibition) | |
| 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 32 (27% inhibition) |
Zone of Inhibition
The zone of inhibition is the area around an antimicrobial disc where bacterial growth is inhibited. A larger diameter indicates a higher susceptibility of the microorganism to the compound.
| Benzoxazine Derivative Class | Microorganism | Zone of Inhibition (mm) | Reference |
| 2H-benzo[b]oxazin-3(4H)-one derivative (Compound 4e) | Escherichia coli | 22 | |
| Staphylococcus aureus | 20 | ||
| Bacillus subtilis | 18 | ||
| 2H-benzo[b]oxazin-3(4H)-one derivative (Compound 4a) | Escherichia coli | 20 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial efficacy.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Benzoxazine Derivative Solutions: Stock solutions of the benzoxazine derivatives are prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the benzoxazine derivative that shows no visible growth (turbidity) in the wells.
Agar Well/Disc Diffusion Method for Zone of Inhibition
This method is used to assess the susceptibility of microorganisms to antimicrobial agents by measuring the diameter of the zone of growth inhibition.
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes to a uniform depth. The agar is allowed to solidify.
-
Inoculation of Plates: The surface of the MHA plates is evenly inoculated with the test microorganism (adjusted to a 0.5 McFarland standard) using a sterile cotton swab.
-
Application of Antimicrobial Agent:
-
Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A fixed volume of the benzoxazine derivative solution at a known concentration is added to each well.
-
Disc Diffusion: Sterile filter paper discs of a standard size are impregnated with a known concentration of the benzoxazine derivative. The discs are then placed on the surface of the inoculated agar.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: After incubation, the diameter of the zone of complete inhibition of microbial growth around each well or disc is measured in millimeters.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of benzoxazine derivatives is believed to stem from a multi-targeted mechanism, primarily involving the disruption of essential cellular processes. The proposed mechanisms include the inhibition of bacterial DNA replication and the disruption of cell membrane integrity through electrostatic interactions.
Caption: Proposed antimicrobial mechanism of benzoxazine derivatives.
General Experimental Workflow for Antimicrobial Screening
The process of evaluating the antimicrobial efficacy of newly synthesized benzoxazine derivatives typically follows a standardized workflow, from compound synthesis to the determination of its antimicrobial profile.
Caption: General workflow for antimicrobial screening of benzoxazine derivatives.
A Comparative Guide to the Thermal Analysis of Benzoxazine Polymers using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of various benzoxazine polymers as determined by Differential Scanning Calorimetry (DSC). It includes detailed experimental protocols and quantitative data to assist researchers in their selection and application of these versatile thermosetting polymers.
Benzoxazine polymers are a class of high-performance thermosets known for their excellent thermal stability, low water absorption, and superior mechanical properties.[1][2] DSC is a fundamental technique for characterizing the thermal behavior of these polymers, providing critical information on their curing process, glass transition temperature (Tg), and thermal stability. This guide will delve into the DSC analysis of different benzoxazine systems, offering a comparative overview of their key thermal characteristics.
Comparative Thermal Properties of Benzoxazine Polymers
The thermal behavior of benzoxazine polymers can be tailored by modifying their molecular structure. The following table summarizes the key thermal properties of various benzoxazine polymers and their blends, as determined by DSC.
| Benzoxazine System | Curing Onset (°C) | Peak Curing Temp. (Tc) (°C) | Enthalpy of Curing (ΔH) (J/g) | Glass Transition Temp. (Tg) (°C) | Reference |
| Bisphenol-A Benzoxazine (BAB) | 163 | 229 | 273 | 149 | [3] |
| Indane Bisphenol Benzoxazine (IBPB) | 153 | 211 | 245 | 146 | [3] |
| Spirobiindane Bisphenol Benzoxazine (SBIB) | 201 | 258 | 185 | 217 | [3] |
| Bisphenol-AP-aniline-based polybenzoxazine (poly(B-AP-a)) | - | - | - | 171 | [4] |
| Arbutin-based benzoxazine with 3-(2-aminoethylamino) propyltrimethoxysilane (AB) | - | 246 | - | - | [5] |
| Arbutin-based benzoxazine with furfurylamine (AF) | - | 255 | - | - | [5] |
| P-pt monomer | - | 227.2 | 17.93 | - | [2] |
| 2N-ab monomer | - | 219.7 | 66.37 | - | [2] |
| Benzoxazine/Epoxy Copolymer (25 wt% epoxy) | - | - | - | 268 | [1] |
Experimental Protocols for DSC Analysis
A standardized experimental protocol is crucial for obtaining reliable and comparable DSC data. The following is a typical methodology for the thermal analysis of benzoxazine polymers.
1. Sample Preparation:
-
Accurately weigh 2-10 mg of the benzoxazine monomer or pre-polymer into a standard aluminum DSC pan.[3][6]
-
Seal the pan hermetically to prevent any loss of volatile components during the analysis.[7]
2. DSC Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Purge the DSC cell with a constant flow of inert gas, typically nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere.[1][3][4]
3. Thermal Program:
-
For Curing Analysis:
-
For Glass Transition Temperature (Tg) Determination:
-
First, cure the sample in the DSC or in an oven following a specific curing schedule (e.g., 180 °C for 2 hours and 200 °C for 1 hour).[6]
-
Cool the cured sample to a sub-Tg temperature.
-
Heat the sample at a controlled rate (e.g., 20 °C/min) through the expected glass transition region.[3][8]
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[8]
-
4. Data Analysis:
-
Curing Onset and Peak Temperature: Determine the onset and peak temperatures of the exothermic curing peak from the DSC thermogram.
-
Enthalpy of Curing (ΔH): Calculate the area under the curing exotherm to determine the total heat evolved during polymerization.
-
Glass Transition Temperature (Tg): Identify the midpoint of the inflection in the baseline of the second heating scan for the cured polymer.
Experimental Workflow and Data Interpretation
The following diagram illustrates the typical experimental workflow for the DSC analysis of benzoxazine polymers and the key data obtained.
Caption: DSC experimental workflow for benzoxazine thermal analysis.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of benzoxazine polymers. The data presented in this guide highlights the significant influence of the monomer structure on the curing behavior and the final properties of the resulting thermoset. By following standardized experimental protocols, researchers can obtain reliable and comparable data to guide the development of new high-performance materials for a wide range of applications. The kinetic studies of polymerization can also be performed using DSC, often employing methods like the Kissinger or Ozawa models to determine the activation energy of the curing reaction.[4][6][9] The thermal stability of the cured polymers is typically evaluated using Thermogravimetric Analysis (TGA).[1][7]
References
- 1. osti.gov [osti.gov]
- 2. Synthesis and characterization of polybenzoxazine–metal hybrids and evaluation of their thermal property | springerprofessional.de [springerprofessional.de]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Benzoxazine Copolymers with Enhanced Thermal Stability, Flame Resistance, and Dielectric Tunability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. scispace.com [scispace.com]
- 9. Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Determining the Absolute Structure of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional arrangement is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative methods for the absolute structure determination of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a key heterocyclic scaffold in medicinal chemistry.
The spatial orientation of atoms within a chiral molecule, known as its absolute configuration, can profoundly influence its pharmacological and toxicological properties. Therefore, unambiguous assignment of stereochemistry is a critical step in the development of safe and effective therapeutics. While X-ray crystallography is often considered the gold standard for this purpose, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism (VCD) offer viable alternatives, particularly when suitable single crystals for diffraction studies cannot be obtained.
This guide presents a detailed comparison of these methods, outlining their underlying principles, experimental protocols, and data interpretation. Quantitative data is summarized in comparative tables to facilitate an objective assessment of each technique's capabilities and limitations.
Method Comparison: A Head-to-Head Analysis
The choice of method for absolute structure determination depends on several factors, including the nature of the sample, the availability of instrumentation, and the specific requirements of the analysis. The following table provides a comparative overview of X-ray crystallography, NMR with chiral derivatizing agents, and VCD.
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion effects to determine the absolute arrangement of atoms. | Formation of diastereomeric derivatives with a chiral derivatizing agent (CDA), leading to distinguishable NMR spectra for each enantiomer. | Measures the differential absorption of left and right circularly polarized infrared light, which is highly sensitive to the molecule's stereochemistry. |
| Sample Requirement | High-quality single crystal. | Soluble sample, requires a suitable chiral derivatizing agent. | Soluble sample in a suitable solvent. |
| Key Data Output | 3D atomic coordinates, Flack parameter for absolute structure validation. | Chemical shift differences (Δδ) between diastereomers. | VCD spectrum (differential absorbance vs. frequency). |
| Strengths | Provides a direct and unambiguous determination of the 3D structure. | Applicable to a wide range of soluble molecules, does not require crystallization. | Non-destructive, applicable to molecules in solution, provides conformational information. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging. | Indirect method, requires a suitable CDA and may involve complex spectral analysis. | Requires specialized instrumentation and computational modeling for spectral interpretation. |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for selecting and implementing the most appropriate method for absolute structure determination.
X-ray Crystallography of a Benzoxazine Derivative
Experimental Workflow for X-ray Crystallography
References
Safety Operating Guide
Safe Disposal of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, a compound commonly used in pharmaceutical research. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Hazard Profile
Before handling this compound, it is crucial to be aware of its potential hazards. This information is critical for implementing appropriate safety measures during the disposal process.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | pictogram |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | pictogram |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] | pictogram |
| Specific target organ toxicity — Single exposure (Category 3) | May cause respiratory irritation.[1][2] | pictogram |
Personal Protective Equipment (PPE)
All personnel involved in the disposal process must wear appropriate PPE to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Goggles (European standard - EN 166).[2] |
| Hand Protection | Protective gloves.[2] |
| Body Protection | Long-sleeved clothing.[2] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] |
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
Follow these detailed steps to ensure the safe and compliant disposal of this compound.
Preparation
-
Consult the Safety Data Sheet (SDS): Before beginning, thoroughly review the SDS for this compound.[2][3][4]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Prepare a Designated Waste Container:
-
Use a clearly labeled, sealable container compatible with chemical waste.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Harmful," "Irritant")
-
Date of accumulation start
-
-
Handling and Segregation
-
Avoid Environmental Release: Do not release this compound into the environment, including drains.[2][3]
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents.[2] Ensure it is not mixed with such materials in the waste container.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading.
-
Collection: Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly.
Final Disposal
-
Container Management: Once the waste container is full or ready for disposal, ensure the lid is securely sealed.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations.[4] Arrange for the collection of the waste by a licensed hazardous waste disposal company.
Emergency First Aid
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |
| If on Skin | Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[2] |
| If in Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2] |
This guide is intended to provide essential information for the proper disposal of this compound. Always consult your institution's specific safety protocols and the most current SDS before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
